FaX-IN-1
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNLYVCJSOXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623728 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-91-3 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503614-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-C)pyridine-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503614913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Apixaban ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9LMP4ZJ6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: Discovery and Synthesis of Novel FaX-IN-1 Analogs
Foreword
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel analogs of a theoretical compound, herein referred to as "FaX-IN-1." Due to the absence of publicly available information on a specific molecule designated "this compound," this document will establish a hypothetical framework based on common practices in drug discovery. We will postulate "this compound" as an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell proliferation, survival, and migration, and a validated target in oncology. This guide will therefore detail the methodologies for identifying and optimizing novel FAK inhibitors, using "this compound" as a conceptual starting point.
Introduction to this compound and the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction initiated by integrins and growth factor receptors.[1] Its activation influences a multitude of cellular processes, including cell cycle progression, survival, and migration.[1] Dysregulation of the FAK signaling pathway is frequently observed in various cancers, where it contributes to tumor growth, invasion, and metastasis.[1] Therefore, inhibitors of FAK are of significant interest as potential anti-cancer therapeutics.
For the purposes of this guide, "this compound" is a hypothetical small molecule inhibitor of FAK. The discovery of novel analogs of "this compound" aims to improve its potency, selectivity, and pharmacokinetic properties.
The FAK Signaling Pathway
The FAK signaling pathway is a complex network of protein interactions. Upon activation by upstream signals, such as integrin clustering or growth factor binding, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, ultimately impacting multiple signaling cascades.
Caption: Simplified FAK signaling pathway.
Discovery of Novel this compound Analogs
The discovery of novel analogs typically begins with a lead compound, in this case, the hypothetical "this compound." The goal is to synthesize and screen a library of related compounds to identify molecules with improved characteristics.
Virtual Screening Workflow
A common initial step is virtual screening, which uses computational methods to predict the binding affinity of a large library of compounds to the target protein.
Caption: Virtual screening workflow for identifying novel inhibitors.
Synthesis of this compound Analogs
The synthesis of novel analogs is guided by the structure-activity relationship (SAR) studies of the lead compound. A one-step synthesis from appropriately substituted benzoxazolinones and unique secondary amines using Mannich chemistry is a plausible route for generating a library of analogs.[2]
General Synthetic Protocol
A representative synthetic scheme for the generation of "this compound" analogs is presented below. This protocol is based on a known method for producing similar classes of compounds.[2]
Scheme 1: General Synthesis of this compound Analogs
-
A solution of a substituted benzoxazolinone (1.0 eq) in a suitable solvent (e.g., ethanol) is prepared.
-
To this solution, a secondary amine (1.1 eq) and formaldehyde (37% in water, 1.2 eq) are added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired analog.
Experimental Protocols
FAK Kinase Assay (In Vitro)
This assay measures the ability of the synthesized analogs to inhibit the enzymatic activity of FAK.
Materials:
-
Recombinant human FAK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a reaction mixture containing FAK enzyme and the peptide substrate in the assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 values for each compound.
Cell Proliferation Assay (In Vitro)
This assay determines the effect of the analogs on the growth of cancer cell lines that overexpress FAK.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values for each compound.
Data Presentation
The quantitative data obtained from the experimental assays should be summarized in a clear and structured table to facilitate comparison between the different analogs.
| Compound ID | FAK IC50 (nM) | MDA-MB-231 GI50 (µM) |
| This compound | 150 | 5.2 |
| Analog-1 | 75 | 2.1 |
| Analog-2 | 220 | 8.5 |
| Analog-3 | 50 | 1.5 |
Conclusion and Future Directions
This guide has outlined a hypothetical yet representative workflow for the discovery and synthesis of novel analogs of a FAK inhibitor, "this compound." The presented protocols for synthesis and biological evaluation provide a framework for identifying compounds with improved potency and cellular activity. Future work should focus on further optimizing the lead compounds through iterative rounds of design, synthesis, and testing. This includes expanding the SAR studies to explore a wider chemical space and conducting in vivo efficacy studies in relevant animal models to assess the therapeutic potential of the most promising analogs. Additionally, detailed pharmacokinetic and toxicology studies will be crucial for advancing any lead candidate toward clinical development.
References
Structural Blueprint: Unraveling the Interaction of FaX-IN-1 with Factor Xa
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of FaX-IN-1, a potent and selective inhibitor of Factor Xa (FXa). By examining its binding kinetics, detailing relevant experimental methodologies, and visualizing its mechanism of action, this document serves as a critical resource for scientists engaged in the discovery and development of next-generation anticoagulants.
Quantitative Analysis of this compound Binding to Factor Xa
This compound, also identified in the scientific literature as Compound 11, has demonstrated significant inhibitory potency against Factor Xa. The key quantitative metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound (Compound 11) | Factor Xa | 13 | >2000-fold vs. Thrombin and Trypsin |
Table 1: In vitro inhibitory activity of this compound against Factor Xa. The high selectivity of this compound for Factor Xa over other related serine proteases like thrombin and trypsin is a critical attribute for a therapeutic anticoagulant, as it minimizes off-target effects and potential side effects.[1]
Experimental Protocols
The following sections outline the generalized experimental procedures for the synthesis of this compound and the subsequent biochemical assay to determine its inhibitory activity against Factor Xa. These protocols are based on established methodologies in the field of medicinal chemistry and enzymology.
Chemical Synthesis of this compound (Compound 11)
The synthesis of this compound, a molecule characterized by a central scaffold with a morpholinone moiety, involves a multi-step synthetic route. While the specific, detailed reaction conditions are proprietary to the discovering entity, a general workflow can be described based on the synthesis of analogous morpholinone-containing Factor Xa inhibitors.
The synthesis would typically commence with the construction of the core morpholinone structure and the P1-extended moiety through separate synthetic pathways. These key intermediates are then coupled, often via an amide bond formation reaction. Subsequent steps may include cyclization to form additional ring systems, followed by purification using techniques such as column chromatography. The final structure of this compound is then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Factor Xa Inhibition Assay
The inhibitory potency of this compound against Factor Xa is determined using a chromogenic substrate assay. This in vitro biochemical assay measures the enzymatic activity of Factor Xa in the presence of varying concentrations of the inhibitor.
In this assay, purified human Factor Xa is pre-incubated with a range of concentrations of this compound. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is then added to initiate the enzymatic reaction. The rate of color development, which is proportional to the residual Factor Xa activity, is monitored by measuring the absorbance of light at a specific wavelength (typically 405 nm) over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Structural Biology of this compound Binding to Factor Xa
While a specific X-ray crystal structure of this compound in complex with Factor Xa is not publicly available, the binding mode can be inferred from the structures of other Factor Xa inhibitors that share key structural motifs, such as the morpholinone group found in the approved anticoagulant Rivaroxaban (PDB ID: 2W26).
The active site of Factor Xa is a well-defined cleft with several key sub-pockets that accommodate different parts of an inhibitor molecule. The high affinity and selectivity of inhibitors like this compound are achieved through a series of specific interactions with these pockets.
The P1 moiety of this compound is expected to occupy the S1 specificity pocket of Factor Xa, a deep, negatively charged pocket at the base of the active site cleft. This interaction is typically anchored by a salt bridge with the carboxylate group of Asp189 and further stabilized by hydrophobic interactions with surrounding residues, including Tyr228. The morpholinone group of this compound is predicted to bind in the S4 pocket, a larger, more hydrophobic pocket. This interaction is likely driven by hydrophobic and aromatic stacking interactions with the side chains of Tyr99, Phe174, and Trp215. The precise orientation and combination of these interactions are what confer the high potency and selectivity of this compound for Factor Xa.
Factor Xa Signaling Pathways
Factor Xa is a crucial enzyme in the coagulation cascade, the physiological process responsible for blood clot formation. Its primary role is to convert prothrombin to thrombin, which in turn catalyzes the formation of fibrin, the protein mesh that forms the structural basis of a blood clot. By inhibiting Factor Xa, this compound effectively blocks this amplification step in the coagulation cascade.
Beyond its role in coagulation, Factor Xa is also involved in cellular signaling pathways through the activation of Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2. This can lead to pro-inflammatory and pro-fibrotic responses. The inhibition of Factor Xa by this compound may therefore also have implications for disease states characterized by inflammation and fibrosis.
Conclusion
This compound is a potent and highly selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. Its mechanism of action, inferred from the structural analysis of analogous compounds, involves specific interactions with the S1 and S4 pockets of the Factor Xa active site. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide offer a solid foundation for further research and development of this compound and related compounds as next-generation oral anticoagulants. The lack of a publicly available co-crystal structure of this compound with Factor Xa highlights an area for future investigation that would provide invaluable atomic-level insights into its precise binding mode and facilitate further structure-based drug design efforts.
References
The Pharmacokinetics and Pharmacodynamics of FAK Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Focal Adhesion Kinase (FAK) inhibitors, a promising class of targeted therapies in oncology. This document is based on publicly available preclinical and clinical data for representative FAK inhibitors. The compound "FaX-IN-1" as specified in the query is not found in the scientific literature and is presumed to be a typographical error for "FAK-IN-1" or a FAK inhibitor.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival makes it a critical mediator of tumor progression and metastasis.[1][2] The overexpression and hyperactivity of FAK are correlated with poor prognosis in a variety of solid tumors, establishing it as a key therapeutic target.[1][3] FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting these oncogenic signaling cascades.[3]
Pharmacodynamics: Mechanism of Action and Cellular Effects
The primary pharmacodynamic effect of FAK inhibitors is the inhibition of FAK autophosphorylation at tyrosine 397 (Y397), which is a critical step in its activation.[4][5] This inhibition leads to the downstream suppression of signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[6]
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in cellular signaling and the point of intervention for FAK inhibitors.
Caption: FAK Signaling Pathway and Point of Inhibition.
In Vitro Potency and Cellular Effects
FAK inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) for FAK autophosphorylation is a key measure of their potency.
| FAK Inhibitor | Target(s) | In Vitro FAK Autophosphorylation IC50 (nM) | Representative Cancer Cell Line IC50 (µM) | Reference |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 | Pancreatic, Mesothelioma, Ovarian | [4][6] |
| GSK2256098 | FAK | 1.5 | Glioblastoma, Pancreatic | [5][7] |
| PF-00562271 | FAK, Pyk2 | 1.5 | Colon, Breast, Prostate, Pancreatic | [1] |
| BI 853520 | FAK | 1 | Prostate | [8] |
| Y15 | FAK | ~1000 | Colon, Breast, Thyroid | [5] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profiles of FAK inhibitors have been characterized in preclinical species and in clinical trials. These compounds are generally orally bioavailable and exhibit variable half-lives.
| FAK Inhibitor | Species | Route | Tmax (h) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference | |---|---|---|---|---|---| | Defactinib (VS-6063) | Human | Oral | 2.0 | ~9.0 | Not Reported |[9] | | GSK2256098 | Human | Oral | Not Reported | 4-9 | Not Reported |[7] | | BI 853520 | Mouse | Oral | Not Reported | Long | High |[8] | | Y15 | Mouse | IP | 0.08 | Not Reported | Not Applicable | Not Reported |
Experimental Protocols
In Vitro FAK Kinase Assay
This protocol is a representative method for determining the in vitro potency of a FAK inhibitor.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against FAK kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[10]
-
ATP
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)[11]
-
Test compound (FAK inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[10]
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 1 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.[10]
-
Prepare a master mix containing kinase buffer, FAK enzyme, and FAK substrate.
-
Add 2 µL of the enzyme/substrate master mix to each well.[10]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[10]
-
Determine the IC50 value by plotting the percent inhibition of FAK activity against the log concentration of the test compound.
Caption: Workflow for an in vitro FAK kinase assay.
Cellular FAK Autophosphorylation Assay
This protocol provides a method to assess the ability of a compound to inhibit FAK activity within a cellular context.
Objective: To measure the inhibition of FAK autophosphorylation at Y397 in intact cells.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., MEF cells transfected with human FAK)[12]
-
Cell culture medium and supplements
-
Test compound (FAK inhibitor)
-
Lysis buffer
-
Antibodies: anti-phospho-FAK (Y397) and anti-total FAK
-
ELISA or Western blotting reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Measure the levels of phosphorylated FAK (Y397) and total FAK using an ELISA or Western blotting.[12]
-
Normalize the phosphorylated FAK signal to the total FAK signal.
-
Calculate the percent inhibition of FAK autophosphorylation for each compound concentration relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a FAK inhibitor in a mouse xenograft model.
Objective: To determine the anti-tumor activity of a FAK inhibitor in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells (e.g., MDA-MB-231 breast cancer cells)[13]
-
Matrigel
-
Test compound (FAK inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.[14]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[14]
-
Measure tumor volume with calipers two to three times per week.[14]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
FAK inhibitors represent a promising therapeutic strategy for a variety of solid tumors. Their pharmacodynamic effects are well-characterized, primarily involving the inhibition of FAK autophosphorylation and downstream signaling pathways. The pharmacokinetic properties of these inhibitors are being optimized to improve their clinical utility. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel FAK-targeting agents. Further research, particularly in identifying predictive biomarkers, will be crucial for the successful clinical implementation of FAK inhibitors in oncology.[1]
References
- 1. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 7. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 14. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
FaX-IN-1: A Technical Guide for its Application as a Probe in Factor Xa Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Factor Xa
Factor Xa is a trypsin-like serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in the formation of a fibrin clot. Beyond its established role in hemostasis, FXa is now recognized as a potent signaling molecule that elicits cellular responses by activating Protease-Activated Receptors (PARs), primarily PAR-1 and PAR-2. This signaling activity implicates FXa in a range of pathophysiological processes, including inflammation, fibrosis, and cancer progression.
FaX-IN-1: A Potential Probe for Factor Xa
This compound is documented as a key intermediate in the development of novel Factor Xa inhibitors. While comprehensive data on its specific inhibitory potency (e.g., IC50, Ki) is not publicly available, its structural role as a precursor to potent inhibitors suggests it possesses a chemical scaffold that interacts with the active site of FXa. This characteristic makes it a candidate for use as a research probe to investigate the biological functions of FXa. Researchers can synthesize or procure this compound to explore its utility in various in vitro and in vivo models.
Data Presentation: Quantitative Analysis of Factor Xa Inhibitors
A crucial aspect of characterizing any potential inhibitor or probe is the quantitative assessment of its inhibitory activity. While specific data for this compound is unavailable, the following table provides a template and includes data for other known Factor Xa inhibitors to illustrate the standard format for presenting such information. Researchers obtaining this compound would need to perform the assays described in Section 4 to populate a similar table for this compound.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. Thrombin | Reference |
| This compound | Factor Xa | Data not available | Data not available | Data not available | Data not available | |
| Rivaroxaban | Factor Xa | Chromogenic | - | 0.4 | >10,000-fold | [1] |
| Apixaban | Factor Xa | Chromogenic | - | - | - | [2] |
| DX-9065a | Factor Xa | Chromogenic | 450 ± 50 | - | - | [3] |
| Sanorg34006 | Factor Xa (AT-dependent) | Chromogenic | 45 ± 5 | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound and to use it as a probe in studying Factor Xa-mediated signaling.
In Vitro Factor Xa Inhibition Assays
This assay is a widely used method to determine the inhibitory potency of a compound against Factor Xa by measuring the cleavage of a chromogenic substrate.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic Factor Xa substrate (e.g., S-2222, CH3OCO-D-CHG-Gly-Arg-pNA·AcOH)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
In a 96-well plate, add a fixed volume of the diluted this compound or vehicle control to each well.
-
Add a solution of human Factor Xa to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the residual Factor Xa activity.
-
Determine the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of Factor Xa inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
This assay measures the effect of an inhibitor on the time it takes for plasma to clot after the addition of tissue factor.
Materials:
-
Human plasma (citrated)
-
Prothrombin Time (PT) reagent (containing tissue factor and calcium)
-
This compound (or other test compounds) dissolved in a suitable solvent
-
Coagulometer
Procedure:
-
Prepare dilutions of this compound in a suitable buffer.
-
Pre-warm the human plasma and the PT reagent to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with a small volume of the diluted this compound or vehicle control.
-
Incubate the mixture for a short period at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time.
-
Plot the clotting time against the concentration of this compound. The concentration required to double the clotting time (2x PT) is a common measure of anticoagulant activity.
In Vivo Venous Thrombosis Model in Rats
This model is used to assess the antithrombotic efficacy of a compound in a living organism.[3][4][5][6][7]
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Thrombosis-inducing agent (e.g., ferric chloride solution or vessel ligation)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for intravenous or oral delivery)
Procedure:
-
Anesthetize the rat.
-
Surgically expose a major vein (e.g., the vena cava or femoral vein).[4]
-
Induce thrombosis. This can be achieved by:
-
Administer this compound or vehicle control to the rats at various doses and time points before or after the thrombotic challenge.
-
After a set period, ligate the vein segment containing the thrombus and excise it.
-
Isolate and weigh the thrombus.
-
Calculate the percentage of thrombus inhibition for each dose of this compound compared to the vehicle control group.
-
Plot the percentage of inhibition against the dose of this compound to determine the effective dose (e.g., ED50).
Cell-Based Signaling Assay: ERK1/2 Phosphorylation
This assay determines the effect of this compound on Factor Xa-mediated activation of the MAPK/ERK signaling pathway.
Materials:
-
Endothelial cells (e.g., HUVECs) or other cells expressing PAR-1 and/or PAR-2
-
Cell culture medium and supplements
-
Factor Xa
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with a fixed concentration of Factor Xa for a short duration (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the antibody against t-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to t-ERK1/2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Factor Xa Signaling through PAR-1 and PAR-2 leading to ERK1/2 activation.
Caption: Workflow for determining the IC50 of this compound in a chromogenic assay.
Caption: Experimental workflow for analyzing ERK1/2 phosphorylation.
Conclusion
This compound, as a readily accessible intermediate in the synthesis of potent Factor Xa inhibitors, holds promise as a valuable tool for researchers studying the diverse biological roles of Factor Xa. Although its specific inhibitory characteristics require empirical determination, the detailed protocols provided in this guide offer a clear path for its characterization and application. By utilizing this compound in conjunction with the described in vitro and in vivo assays, scientists can further elucidate the intricate mechanisms of Factor Xa-mediated signaling and its implications in health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. ijper.org [ijper.org]
- 2. Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of factor Xa inhibitors on the platelet-derived microparticles procoagulant activity in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2008057972A1 - Methods of synthesizing pharmaceutical salts of a factor xa inhibitor - Google Patents [patents.google.com]
- 6. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2011084519A1 - Methods of synthesizing factor xa inhibitors - Google Patents [patents.google.com]
Early-Stage Development of FaX-IN-1 as a Novel Anticoagulant: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "FaX-IN-1" for anticoagulant development. This technical guide has been constructed as a representative example of the early-stage development of a hypothetical direct Factor Xa (FXa) inhibitor, herein referred to as this compound, based on established principles and methodologies for this class of drugs.
Introduction
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. Factor Xa (FXa), a serine protease, plays a pivotal role in the coagulation cascade, making it a prime target for anticoagulant therapy.[1][2][3] Direct FXa inhibitors offer a promising therapeutic approach with predictable pharmacokinetics and a wide therapeutic window compared to traditional anticoagulants.[2] This document outlines the foundational preclinical data and methodologies in the early-stage development of this compound, a novel, potent, and selective direct inhibitor of FXa.
Mechanism of Action
This compound is a small molecule that directly, selectively, and reversibly binds to the active site of both free FXa and FXa within the prothrombinase complex. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby blocking the final common pathway of the coagulation cascade and inhibiting fibrin clot formation.
References
An In-depth Technical Guide to FaX-IN-1: A Factor Xa Inhibitor Intermediate
Introduction
FaX-IN-1, also known as ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is a synthetic organic compound that has garnered attention as a key intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of Factor Xa.[1][2][3] Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.[4][5][6] This technical guide provides a comprehensive overview of the known chemical properties, stability considerations, and relevant experimental protocols for the synthesis and evaluation of this compound.
Chemical Properties and Data
This compound is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds.[7][8] Its chemical identity is well-defined, though specific experimental data on its physical properties are not widely published, which is common for a non-commercialized synthetic intermediate.
| Property | Value | Source |
| IUPAC Name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | [1][9][10] |
| Synonyms | This compound, Apixaban Ester Impurity, Apixaban Intermediate | [1][11][12] |
| CAS Number | 503614-91-3 | [13][1][9] |
| Chemical Formula | C₂₇H₂₈N₄O₅ | [13][1][9] |
| Molecular Weight | 488.54 g/mol | [13][1][9] |
| Canonical SMILES | CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC | [9][10] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥98% (by HPLC) | [13] |
Stability and Storage
Specific stability studies for this compound are not extensively documented in public literature. However, general knowledge of related pyrazolopyridine and pyrazolopyrimidine derivatives suggests that the scaffold is generally stable.[7][14][15] As a standard practice for complex organic intermediates, the following storage conditions are recommended to ensure integrity:
-
Short-term Storage: Store at room temperature.
-
Long-term Storage: For long-term preservation, it is recommended to store this compound in a refrigerator at 2-8°C.[1]
-
Protection: The compound should be protected from light and moisture.
Formal stability testing, as outlined by ICH and regulatory guidelines, would be required to establish a definitive shelf-life and identify potential degradation products.[14][16]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the key biological assays used to evaluate its activity as a Factor Xa inhibitor.
Synthesis Protocol
The synthesis of this compound (referred to as compound 2a, R=Et in the literature) is a crucial step in the production of Apixaban. The following protocol is based on established patent literature.
Reaction Scheme: The synthesis involves a 1,3-dipolar cycloaddition and cyclization reaction.
-
Preparation of Compound 11:
-
React compound (9) with compound (10) in the presence of an acid-binding agent (e.g., a tertiary amine like triethylamine) to yield the intermediate compound (11) via a cycloaddition reaction.
-
-
Nitro Reduction:
-
Perform a nitro reduction on compound (11) to produce the corresponding amino compound (12). This can be achieved using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with iron in acetic acid).
-
-
Final Cyclization/Lactam Formation:
-
The amino intermediate (12) is then further reacted to form the final pyrazolopyridinone ring structure of this compound. This step typically involves intramolecular cyclization.
-
Note: The specific structures for compounds (9), (10), (11), and (12) are detailed within the cited patent literature and are precursor molecules in the multi-step synthesis.[9]
In Vitro Factor Xa Inhibition Assay Protocol (Chromogenic)
This protocol describes a standard method to determine the inhibitory activity of this compound against human Factor Xa. The principle involves measuring the residual activity of FXa on a chromogenic substrate, where the color intensity is inversely proportional to the inhibitor's potency.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).
-
Human Factor Xa: Reconstitute and dilute purified human Factor Xa to a working concentration (e.g., 0.125 ng/µl) in assay buffer. Keep on ice.[17]
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions at 10-fold the desired final concentrations.
-
Chromogenic Substrate: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µl of diluted Factor Xa enzyme solution to each well designated for "Test Inhibitor", "Positive Control", and "Negative Control".[17]
-
Add 10 µl of the diluted this compound solutions to the "Test Inhibitor" wells.
-
Add 10 µl of solvent (e.g., DMSO) to the "Positive Control" wells (enzyme activity without inhibitor).
-
Add 10 µl of assay buffer to the "Negative Control" wells (background).
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the reaction by adding 50 µl of the chromogenic substrate solution to all wells.[17]
-
Incubate at room temperature for 30-60 minutes or monitor kinetically.
-
Read the absorbance at 405 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the background absorbance (Negative Control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the Positive Control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Venous Thrombosis Model Protocol (Rat)
This protocol outlines a common method to evaluate the antithrombotic efficacy of this compound in a rat model of venous stasis.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (or a similar strain) of a specified weight range.
-
Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Place the rat in a supine position on a heated platform to maintain body temperature.[4]
-
-
Surgical Procedure (Stasis Model):
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissue, distal to the left renal vein.[4][6]
-
Ligate all side branches of the IVC distal to the renal vein and proximal to the iliac bifurcation.[4]
-
Place two ligatures (e.g., 4-0 silk) around the IVC.
-
-
Compound Administration:
-
Administer this compound or vehicle control to the rats via the desired route (e.g., intravenous or oral) at a specified time before thrombus induction.
-
-
Thrombus Induction:
-
Induce thrombosis by complete ligation of the IVC using the pre-placed sutures, creating a stasis condition.[18][4]
-
Alternatively, a combination of partial stenosis and endothelial injury (e.g., using ferric chloride application) can be used to induce thrombus formation.[4][6]
-
Allow the thrombus to form for a predetermined period (e.g., 2-4 hours).
-
-
Thrombus Evaluation:
-
After the designated time, euthanize the animal.
-
Carefully excise the ligated IVC segment.
-
Isolate the thrombus from the vein segment, blot it dry, and measure its wet weight.
-
Compare the thrombus weights between the vehicle-treated and this compound-treated groups to determine the percentage of thrombus inhibition.
-
Visualizations: Signaling Pathways and Workflows
Blood Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade, where the intrinsic and extrinsic pathways converge.
In Vitro Assay Workflow
This diagram shows the logical flow of the chromogenic Factor Xa inhibition assay.
In Vivo Study Workflow
This diagram illustrates the key steps in an animal study to assess the antithrombotic efficacy of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester CAS 503614-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel [6,6,5] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research [english.simm.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apixaban intermediate CAS 503614-91-3 pharmaceutical raw materials Ethyl 1-(4-methoxyphenyl)...4,5,6,7-tetrahydro pyrazo [farmasino.net]
- 14. ICI Journals Master List [journals.indexcopernicus.com]
- 15. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Factor Xa Inhibitors in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Factor Xa (FXa) inhibitors in preclinical in vivo models of thrombosis. The information is intended to guide researchers in the evaluation of novel antithrombotic therapies targeting FXa, a critical enzyme in the coagulation cascade.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the coagulation cascade that leads to the formation of a fibrin clot.[1][2] The strategic position of FXa makes it an attractive target for anticoagulant therapy. Direct oral anticoagulants (DOACs) that specifically target FXa have emerged as effective and safer alternatives to traditional anticoagulants like warfarin.[1]
This document outlines the mechanism of action of FXa inhibitors, provides protocols for their application in common in vivo thrombosis models, and presents key quantitative data from relevant studies.
Mechanism of Action of Factor Xa Inhibitors
Factor Xa inhibitors exert their anticoagulant effect by directly binding to the active site of FXa, thereby preventing it from converting prothrombin to thrombin.[1] This inhibition occurs for both free FXa in the plasma and FXa that is bound within the prothrombinase complex. By blocking thrombin generation, FXa inhibitors effectively reduce the formation of fibrin, a key component of blood clots.[2][3] This targeted inhibition of a single coagulation factor is believed to contribute to a more predictable anticoagulant response and a potentially lower risk of bleeding compared to older anticoagulants that affect multiple factors.[1]
Below is a diagram illustrating the coagulation cascade and the site of action for Factor Xa inhibitors.
Caption: The coagulation cascade and the inhibitory action of Factor Xa inhibitors.
Quantitative Data on Factor Xa Inhibitors
The efficacy of Factor Xa inhibitors has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Factor Xa Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| DX9065A | Factor Xa | 0.45 ± 0.05 | [4] |
| AT-Sanorg34006 | Factor Xa (AT-mediated) | 0.045 ± 0.005 | [4] |
Table 2: Efficacy of Rivaroxaban in a Rat In Vivo Thrombosis Model
| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Reference |
| Rivaroxaban | Not Specified | Dose-dependent inhibition | [4] |
Table 3: Clinical Efficacy of Milvexian (Factor XIa Inhibitor) in Venous Thromboembolism Prevention
| Treatment Group | Dose | Incidence of Venous Thromboembolism | Reference |
| Milvexian | 25 mg twice daily | 21% | [5] |
| Milvexian | 50 mg twice daily | 11% | [5] |
| Milvexian | 100 mg twice daily | 9% | [5] |
| Milvexian | 200 mg twice daily | 8% | [5] |
| Milvexian | 25 mg once daily | 25% | [5] |
| Milvexian | 50 mg once daily | 24% | [5] |
| Milvexian | 200 mg once daily | 7% | [5] |
| Enoxaparin | Standard | 21% | [5] |
Experimental Protocols for In Vivo Thrombosis Models
Several in vivo models are commonly used to evaluate the efficacy of antithrombotic agents. The following protocols describe the ferric chloride-induced thrombosis model and the arteriovenous (AV) shunt model, which are well-established methods for studying arterial and venous thrombosis, respectively.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to induce occlusive thrombus formation through chemical injury to the vascular endothelium.
Materials:
-
Factor Xa inhibitor (e.g., Rivaroxaban)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe
-
Surgical instruments
-
Saline solution
Protocol:
-
Animal Preparation: Anesthetize the mouse with an appropriate anesthetic. Place the animal in a supine position and perform a midline cervical incision to expose the common carotid artery.
-
Baseline Blood Flow: Carefully dissect the carotid artery from the surrounding tissue and place a Doppler flow probe around the vessel to measure baseline blood flow.
-
Drug Administration: Administer the Factor Xa inhibitor via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose and time before thrombus induction. A vehicle control group should be included.
-
Thrombus Induction: Apply a filter paper disc saturated with FeCl3 solution directly onto the adventitial surface of the carotid artery for a specified duration (e.g., 3 minutes).
-
Monitoring: Continuously monitor blood flow using the Doppler probe. The time to vessel occlusion is the primary endpoint. This is defined as the time from the application of FeCl3 to the cessation of blood flow.
-
Data Analysis: Compare the time to occlusion between the treatment and control groups. Thrombus weight can also be assessed by excising and weighing the thrombotic segment of the artery after the experiment.
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
Arteriovenous (AV) Shunt Thrombosis Model in Rats
This model assesses thrombus formation on a foreign surface, which is relevant to device-related thrombosis.
Materials:
-
Factor Xa inhibitor
-
Anesthetic
-
Polyethylene tubing
-
Silk thread
-
Surgical instruments
-
Saline solution
Protocol:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery and jugular vein with polyethylene tubing.
-
Shunt Preparation: Create an AV shunt by connecting the arterial and venous cannulas with a piece of polyethylene tubing containing a length of silk thread. The silk thread provides a thrombogenic surface.
-
Drug Administration: Administer the Factor Xa inhibitor or vehicle control to the animal.
-
Thrombus Formation: Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
Thrombus Quantification: After the designated time, clamp the tubing, remove the silk thread, and weigh the thrombus that has formed on the thread.
-
Data Analysis: Compare the thrombus weight between the treated and control groups to determine the antithrombotic efficacy of the FXa inhibitor.
Conclusion
Factor Xa inhibitors are a potent class of anticoagulants with a well-defined mechanism of action. The in vivo thrombosis models described in these application notes provide robust and reproducible methods for evaluating the preclinical efficacy of novel FXa inhibitors. Careful selection of the animal model, appropriate drug dosage, and precise experimental technique are crucial for obtaining reliable and translatable data in the development of new antithrombotic therapies.
References
- 1. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of factor Xa inhibitors on the platelet-derived microparticles procoagulant activity in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of FaX-IN-1 in Platelet Aggregation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scientific investigations have explored the potential role of various molecular pathways in platelet aggregation, a critical process in hemostasis and thrombosis. This document provides detailed application notes and protocols for studying the effects of FaX-IN-1, a modulator of the Facilitates Chromatin Transcription (FACT) complex, on platelet function. While the FACT complex is primarily known for its role in regulating gene transcription and DNA replication by altering chromatin structure, emerging research suggests potential non-genomic functions that may extend to anucleated cells like platelets.[1][2][3][4][5] These protocols are designed to offer a standardized framework for investigating the putative off-target or novel effects of this compound on platelet aggregation.
It is important to note that the direct role of the FACT complex in platelet aggregation is not yet established. The study of this compound in this context is exploratory, aiming to uncover potential new regulatory mechanisms in platelet biology.
Signaling Pathways in Platelet Aggregation
Platelet aggregation is a complex process initiated by various agonists and mediated by a network of intracellular signaling pathways. Key events include platelet adhesion, activation, and aggregation, leading to the formation of a platelet plug.[6][7]
Caption: Overview of the platelet aggregation signaling cascade.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for in vitro aggregation assays.
Materials:
-
Human whole blood from healthy, consenting donors (free from antiplatelet medication for at least two weeks).
-
Anticoagulant solution (e.g., 3.8% sodium citrate).
-
Tyrode's buffer.
-
Apyrase and Prostaglandin E1 (PGE1).
-
Centrifuge.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[8] Mix gently by inversion.
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[8]
-
Platelet Isolation: Carefully transfer the upper PRP layer to a new tube. For washed platelets, add apyrase (0.02 U/mL) and PGE1 (50 ng/mL) to the PRP.[9]
-
Washing: Centrifuge the PRP at 1000 x g for 10 minutes. Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.
-
Platelet Counting and Adjustment: Count the platelets using a hematology analyzer and adjust the concentration to 2.5-3.0 x 10⁸ platelets/mL with Tyrode's buffer for washed platelets or platelet-poor plasma (PPP) for PRP.[8]
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Platelet-Poor Plasma (PPP).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Protocol:
-
Preparation: Pre-warm the aggregometer to 37°C.[8]
-
Baseline Calibration: Pipette 450 µL of PRP (or washed platelet suspension) into a cuvette and 450 µL of PPP (or buffer) into another. Place them in the aggregometer to set the 0% and 100% light transmission baselines, respectively.
-
Incubation with this compound: Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control to the PRP-containing cuvette. Incubate for a predetermined time (e.g., 2-5 minutes) with stirring.[8]
-
Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.[8]
-
Analysis: Calculate the percentage of aggregation and the percentage of inhibition by this compound compared to the vehicle control.
Caption: Workflow for the Light Transmission Aggregometry assay.
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by various agonists should be summarized in a clear, tabular format. This allows for easy comparison of its potency against different activation pathways.
Table 1: Hypothetical Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | Agonist Conc. | This compound Conc. (µM) | Percent Inhibition (%) | IC50 (µM) |
|---|---|---|---|---|
| ADP | 10 µM | 1 | Data | Data |
| 10 | Data | |||
| 50 | Data | |||
| Collagen | 2 µg/mL | 1 | Data | Data |
| 10 | Data | |||
| 50 | Data | |||
| Thrombin | 0.1 U/mL | 1 | Data | Data |
| 10 | Data | |||
| 50 | Data |
Note: This table is a template. The actual data needs to be generated from experimental results.
Conclusion
The provided protocols offer a foundational approach to investigate the effects of this compound on platelet aggregation. Given the exploratory nature of this research, it is crucial to meticulously document all experimental conditions and results. Further studies may be warranted to elucidate the precise mechanism of action if this compound demonstrates significant activity, including its effects on specific intracellular signaling molecules and platelet function assays beyond aggregation. The potential discovery of a role for the FACT complex or off-target effects of its inhibitors in platelets could open new avenues for antithrombotic drug development.
References
- 1. The Yeast FACT Complex Has a Role in Transcriptional Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FACT (biology) - Wikipedia [en.wikipedia.org]
- 3. The Histone Chaperone Facilitates Chromatin Transcription (FACT) Protein Maintains Normal Replication Fork Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FACT facilitates chromatin transcription by RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK Inhibitor in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and angiogenesis.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers.[1][3] Consequently, FAK has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors.[3][4]
These application notes provide a generalized framework for the use of FAK inhibitors in preclinical animal studies, drawing upon data from established compounds such as Defactinib (VS-6063) and PF-562271. The provided protocols and data summaries are intended to serve as a guide for researchers designing in vivo efficacy studies.
Data Presentation: FAK Inhibitor Dosage in Preclinical Models
The following tables summarize reported dosages and administration routes for various FAK inhibitors in preclinical animal studies.
Table 1: Summary of Preclinical Dosages for FAK Inhibitors
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| Defactinib (VS-6063) | Mice (xenograft) | Ovarian Cancer | 25 mg/kg | Oral (p.o.) | Twice daily | [5][6] |
| Defactinib (VS-6063) | Mice (xenograft) | Ovarian Cancer | 50 mg/kg | Oral (p.o.) | - | [7] |
| Defactinib (VS-6063) | Mice (xenograft) | Endometrial Cancer | 50 mg/kg | Oral gavage | 5 consecutive days/week | [8] |
| PF-562271 | Mice (orthotopic) | Pancreatic Cancer | 33 mg/kg | - | Twice daily | [9] |
| PF-562271 | Mice (xenograft) | Various | 25 - 50 mg/kg | - | Twice daily | [10] |
| PF-562271 | Mice (xenograft) | Osteosarcoma | 50 mg/kg | Oral gavage | Twice daily | [11] |
| PF-562271 | Rats (bone metastasis) | Breast Cancer | 5 mg/kg | Oral (p.o.) | - | [12] |
| GSK2256098 | Mice (xenograft) | Glioblastoma | - | - | - | [13] |
Signaling Pathway
FAK signaling is initiated by the clustering of integrins at focal adhesions, leading to the autophosphorylation of FAK at Tyr397.[14] This creates a binding site for Src family kinases, forming an active FAK-Src complex that phosphorylates downstream targets to regulate cell motility, survival, and proliferation.[2][15]
Experimental Protocols
This section outlines a general protocol for evaluating the in vivo efficacy of a FAK inhibitor in a mouse xenograft model.
Objective: To determine the anti-tumor activity of a FAK inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
FAK inhibitor compound
-
Vehicle for formulation (e.g., 30% PEG, 0.5% Tween 80, and 5% propanediol in sterile water)[11]
-
Human cancer cell line (e.g., 143B osteosarcoma cells)[11]
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture reagents
-
Calipers
-
Syringes and gavage needles
Experimental Workflow:
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 200 µL) into the flank of each mouse.[11]
-
-
Tumor Growth Monitoring and Randomization:
-
FAK Inhibitor Formulation and Administration:
-
Prepare the FAK inhibitor formulation at the desired concentration in a suitable vehicle.
-
Administer the FAK inhibitor or vehicle control to the respective groups via the chosen route (e.g., oral gavage). The dosage and frequency will be based on preliminary studies or literature data (see Table 1). For example, 50 mg/kg administered twice daily.[11]
-
-
In-life Monitoring:
-
Measure tumor volume and body weight of each mouse regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Outcome Measures:
-
Primary: Tumor growth inhibition.
-
Secondary:
-
Changes in body weight.
-
Assessment of target engagement (e.g., inhibition of FAK phosphorylation in tumor tissue).
-
Histopathological analysis of tumors.
-
Conclusion
The provided application notes and protocols offer a foundational guide for the preclinical evaluation of FAK inhibitors in animal models. Researchers should adapt these general procedures to their specific compound, cancer model, and experimental objectives. Careful consideration of dosage, administration route, and appropriate endpoints is crucial for obtaining robust and reproducible data in the development of novel cancer therapeutics targeting the FAK signaling pathway.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Evaluating FaX-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival makes it a compelling target in cancer therapy.[2][3] Overexpression and hyperactivity of FAK are frequently observed in various solid tumors and are associated with increased malignancy and invasiveness.[3][4] FaX-IN-1 is a novel small molecule inhibitor designed to target the kinase activity of FAK, offering a potential therapeutic strategy to counteract tumor progression and metastasis.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The described assays will enable researchers to assess the inhibitor's impact on cell viability, proliferation, migration, and apoptosis.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions.[5] This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] The formation of the FAK/Src complex initiates a cascade of downstream signaling events that regulate diverse cellular functions.[1] Key downstream pathways include the PI3K-AKT and Ras-MEK-ERK pathways, which are critical for cell survival and proliferation.[7][8]
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
High-throughput screening for novel FaX inhibitors using FaX-IN-1 as a reference
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify and characterize novel inhibitors of Factor Xa (FaX), a critical serine protease in the blood coagulation cascade.[1] The assay utilizes a chromogenic substrate that produces a colorimetric signal upon cleavage by FaX, allowing for rapid and sensitive measurement of enzyme activity. FaX-IN-1, a potent and selective inhibitor, is used as a reference compound for assay validation and comparison of potential hits. The protocol covers primary screening of compound libraries, hit confirmation, and dose-response analysis to determine inhibitor potency (IC50).
Introduction: Factor Xa as a Therapeutic Target
Factor Xa is a pivotal enzyme at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[1][2] It catalyzes the conversion of prothrombin to thrombin, the final protease in the cascade, which then leads to the formation of a fibrin clot.[3][4] Due to this central role, inhibiting Factor Xa is a highly effective strategy for anticoagulation therapy.[5][6] Several direct oral anticoagulants (DOACs) targeting FaX, such as rivaroxaban, apixaban, and edoxaban, are widely used for the treatment and prevention of thromboembolic disorders.[7][8][9] The discovery of novel FaX inhibitors with improved efficacy, safety, and pharmacokinetic profiles remains an active area of drug discovery.[10]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid testing of large compound libraries to identify initial "hits" that modulate the activity of a biological target.[11][12] This application note details a colorimetric, enzyme-based assay optimized for HTS to find new inhibitors of Factor Xa.
The Coagulation Cascade and the Role of Factor Xa
The diagram below illustrates the blood coagulation cascade, highlighting the central position of Factor Xa. Both the intrinsic (contact activation) and extrinsic (tissue factor) pathways converge to activate Factor X to Factor Xa. Factor Xa, in complex with Factor Va, then activates prothrombin to thrombin.
Assay Principle
The Factor Xa inhibitor screening assay is a biochemical method that measures the enzymatic activity of purified human Factor Xa.[13] The enzyme hydrolyzes a specific chromogenic substrate, resulting in the release of a yellow p-nitroaniline (pNA) molecule. The rate of pNA production is directly proportional to the FaX activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor, the enzymatic activity of FaX is reduced, leading to a decrease in the absorbance signal. This principle allows for the screening of large compound libraries to identify molecules that inhibit FaX activity.
Experimental Workflow
The HTS process involves several key steps, from initial setup to data analysis and hit validation. The workflow is designed for automation and miniaturization to efficiently screen large numbers of compounds.[12]
Materials and Reagents
-
Purified Human Factor Xa
-
Factor Xa Chromogenic Substrate (e.g., Boc-Ile-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., Tris-HCl, pH 8.4, containing NaCl and CaCl₂)
-
This compound (Reference Inhibitor)
-
Test Compound Library (dissolved in 100% DMSO)
-
DMSO (Dimethyl sulfoxide)
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Automated liquid handling systems (for HTS)
-
Multichannel pipettes
Detailed Experimental Protocols
Reagent Preparation
-
Assay Buffer : Prepare the assay buffer and store it at 4°C.
-
Factor Xa Enzyme : Thaw purified human Factor Xa on ice. Dilute the enzyme to the desired working concentration (e.g., 0.25 ng/µL) in cold assay buffer just before use. Keep the diluted enzyme on ice.
-
Chromogenic Substrate : Prepare a stock solution of the chromogenic substrate in DMSO. Further dilute it to the final working concentration (e.g., 200 µM) in the assay buffer.
-
Reference Inhibitor (this compound) : Prepare a 10 mM stock solution of this compound in 100% DMSO. For the primary screen, create a working solution for the positive control (e.g., 100 µM in assay buffer with 10% DMSO). For dose-response curves, perform serial dilutions from the stock.
-
Test Compounds : Test compounds are typically stored as 10 mM stocks in 100% DMSO. For a primary screen at a final concentration of 10 µM, prepare intermediate plates by diluting the stock solutions.
Protocol for Primary HTS (384-well plate)
This protocol is for a final assay volume of 50 µL.
-
Compound Plating : Dispense 0.5 µL of test compounds (from 1 mM DMSO stock) and controls into the wells of a 384-well plate.
-
Test Wells : 0.5 µL of test compound.
-
Negative Control (0% Inhibition) : 0.5 µL of 100% DMSO.
-
Positive Control (100% Inhibition) : 0.5 µL of a high concentration of this compound (e.g., 10 mM in DMSO).
-
-
Enzyme Addition : Add 25 µL of the diluted Factor Xa enzyme solution to all wells except for the "no enzyme" background controls. To background wells, add 25 µL of assay buffer.
-
Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation : Add 25 µL of the chromogenic substrate solution to all wells to start the reaction.
-
Reaction Incubation : Incubate the plate for 30-60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.[14]
-
Measurement : Read the absorbance of the plate at 405 nm using a microplate reader.
Protocol for Hit Confirmation and IC50 Determination
-
Prepare Serial Dilutions : For each "hit" compound and the this compound reference, prepare a series of 10-point, 3-fold serial dilutions in 100% DMSO.
-
Compound Plating : Dispense 0.5 µL of each concentration into a 384-well plate. Include negative controls (DMSO only).
-
Assay Execution : Follow steps 2-6 from the primary HTS protocol (Section 6.2).
-
Data Analysis : Calculate the percent inhibition for each concentration point. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Data Analysis and Presentation
Calculation of Percent Inhibition
The activity of each test compound is expressed as the percent inhibition of Factor Xa activity, calculated using the following formula:
% Inhibition = [1 - (Abs_compound - Abs_bkgd) / (Abs_neg_ctrl - Abs_bkgd)] * 100
Where:
-
Abs_compound is the absorbance of the well with the test compound.
-
Abs_neg_ctrl is the average absorbance of the negative control wells (0% inhibition).
-
Abs_bkgd is the average absorbance of the background wells (no enzyme).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[15][16] It reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - [ (3 * SD_neg_ctrl + 3 * SD_pos_ctrl) / |Mean_neg_ctrl - Mean_pos_ctrl| ]
Where:
-
SD is the standard deviation.
-
Mean is the average absorbance.
Data Tables
Table 1: Example HTS Plate Layout (Control Wells)
| Well Type | Description | Compound/Reagent | Purpose |
|---|---|---|---|
| Negative Control | 0% Inhibition | DMSO | Defines maximum signal |
| Positive Control | 100% Inhibition | This compound (High Conc.) | Defines minimum signal |
| Background | No Enzyme Activity | Assay Buffer (No FaX) | Corrects for substrate auto-hydrolysis |
Table 2: Example Primary HTS Results
| Compound ID | Absorbance (405 nm) | % Inhibition | Hit Status (Threshold >50%) |
|---|---|---|---|
| Cmpd-001 | 0.85 | 11.5% | No |
| Cmpd-002 | 0.21 | 78.1% | Yes |
| Cmpd-003 | 0.91 | 5.2% | No |
| Controls | |||
| Negative Ctrl (Avg) | 0.95 | 0% | N/A |
| Positive Ctrl (Avg) | 0.05 | 100% | N/A |
| Assay QC | Z'-Factor | 0.82 | Excellent |
Table 3: Dose-Response Data and IC50 Values
| Inhibitor | IC50 (nM) | Hill Slope | R² |
|---|---|---|---|
| This compound (Reference) | 25.4 | 1.1 | 0.995 |
| Hit Cmpd-002 | 152.8 | 0.9 | 0.989 |
Conclusion
The described high-throughput screening protocol provides a reliable and efficient method for identifying novel inhibitors of Factor Xa. The colorimetric assay is robust, easily automated, and yields high-quality data as indicated by the Z'-factor.[13][15] Using a well-characterized reference inhibitor like this compound is crucial for validating assay performance and for benchmarking the potency of newly identified hits. Confirmed hits from this screen can serve as starting points for further medicinal chemistry optimization and development into next-generation anticoagulant therapies.
References
- 1. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Blood coagulation factor Xa as an emerging drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. drugs.com [drugs.com]
- 9. What are factor Xa inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug-Drug Interactions of FaX-IN-1 with Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel oral anticoagulants, such as direct Factor Xa (FXa) inhibitors, has significantly advanced the management of thromboembolic disorders. "FaX-IN-1" is presented here as a representative novel, direct inhibitor of Factor Xa. As with any new chemical entity, a thorough evaluation of its potential for drug-drug interactions (DDIs) is critical for safe and effective clinical use. Co-administration of multiple medications is common in patients requiring anticoagulation, increasing the risk of significant DDIs that can alter the anticoagulant's efficacy and safety profile, leading to either thrombotic events or excessive bleeding.[1][2]
These application notes provide a comprehensive framework and detailed protocols for the preclinical assessment of DDIs between this compound and other anticoagulants or drugs that may affect its pharmacokinetics and pharmacodynamics.
Mechanism of Action of this compound
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This inhibition occurs in the final common pathway of both the intrinsic and extrinsic coagulation cascades, thereby reducing thrombin generation and subsequent fibrin clot formation.[3]
Caption: Coagulation cascade showing the site of action for this compound.
Potential for Drug-Drug Interactions
DDIs with direct oral anticoagulants (DOACs) can be categorized as either pharmacokinetic or pharmacodynamic.
-
Pharmacokinetic Interactions: These interactions alter the absorption, distribution, metabolism, or excretion (ADME) of a drug. For many Factor Xa inhibitors, the most significant interactions involve the cytochrome P450 (CYP) enzyme system (particularly CYP3A4) and the P-glycoprotein (P-gp) efflux transporter.[2][4][5]
-
CYP3A4/P-gp Inhibitors: Strong inhibitors can increase the plasma concentration of this compound, raising the risk of bleeding.
-
CYP3A4/P-gp Inducers: Strong inducers can decrease the plasma concentration of this compound, potentially reducing its efficacy and increasing the risk of thrombosis.[2]
-
-
Pharmacodynamic Interactions: These occur when two drugs have additive or synergistic effects on a physiological process. Co-administration of this compound with other anticoagulants (e.g., warfarin, heparin) or antiplatelet agents (e.g., aspirin, clopidogrel) can significantly increase the risk of bleeding, even if there is no pharmacokinetic interaction.[2][6][7]
Caption: Logic of a pharmacokinetic DDI leading to an adverse effect.
Experimental Protocols
A systematic approach is required to characterize the DDI profile of this compound. The following protocols outline key in vitro experiments.
Protocol: Factor Xa Enzymatic Inhibition Assay
Objective: To determine the potency of this compound in inhibiting human Factor Xa.
Methodology:
-
Reagents: Human Factor Xa, chromogenic FXa substrate (e.g., S-2222), Tris-HCl buffer, this compound stock solution.
-
Procedure: a. Prepare a series of dilutions of this compound in Tris-HCl buffer. b. In a 96-well plate, add buffer, this compound dilution (or vehicle control), and human Factor Xa. c. Incubate for 10 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the pre-warmed chromogenic substrate. e. Monitor the change in absorbance at 405 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
Objective: To evaluate the effect of this compound, alone and in combination with other anticoagulants, on plasma clotting time.
Methodology:
-
Reagents: Pooled normal human plasma, this compound, test anticoagulant (e.g., warfarin), PT reagent (thromboplastin), aPTT reagent (e.g., micronized silica and phospholipid), calcium chloride (CaCl2).
-
Procedure (PT): a. Spike pooled plasma with various concentrations of this compound, the test anticoagulant, or a combination of both. b. Pre-warm the plasma samples and the PT reagent to 37°C. c. Add PT reagent to the plasma sample and immediately start a timer. d. Record the time until clot formation is detected by a coagulometer.
-
Procedure (aPTT): a. Spike pooled plasma as described above. b. Pre-warm plasma samples. Add aPTT reagent and incubate for the manufacturer-specified time (e.g., 3-5 minutes) at 37°C. c. Add pre-warmed CaCl2 to initiate clotting and start the timer. d. Record the time to clot formation.
-
Data Analysis: Compare the clotting times of samples containing this compound alone to those with the combination of drugs to identify potential additive or synergistic effects.
Protocol: In Vitro CYP450 and P-gp Interaction Screening
Objective: To assess whether this compound is a substrate, inhibitor, or inducer of major CYP enzymes (e.g., CYP3A4, 2C9) and the P-gp transporter.
Methodology:
-
CYP Inhibition Assay (Human Liver Microsomes): a. Incubate human liver microsomes with this compound at various concentrations along with a known CYP-specific substrate. b. Initiate the reaction with NADPH. c. After a set time, stop the reaction and measure the formation of the substrate's metabolite using LC-MS/MS. d. A decrease in metabolite formation indicates inhibition. Calculate the IC50 value.
-
P-gp Substrate/Inhibition Assay (e.g., Caco-2 or MDCK cell monolayers): a. Grow cells to form a confluent monolayer on a permeable support. b. To assess if this compound is a substrate, measure its transport from the apical (A) to basolateral (B) side and vice versa (B to A). A B-to-A/A-to-B efflux ratio significantly greater than 2 suggests it is a P-gp substrate. c. To assess if this compound is an inhibitor, measure the transport of a known P-gp substrate (e.g., digoxin) in the presence and absence of this compound. An increase in A-to-B transport of the substrate indicates inhibition.
Caption: Experimental workflow for assessing DDI potential of this compound.
Data Presentation
Quantitative data from these studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Inhibitory Profile of this compound
| Parameter | Value |
|---|---|
| Factor Xa Inhibition | |
| IC50 (nM) | 1.5 |
| Ki (nM) | 0.8 |
| CYP450 Inhibition | |
| CYP3A4 IC50 (µM) | > 50 |
| CYP2C9 IC50 (µM) | > 50 |
| P-gp Inhibition |
| Digoxin Efflux IC50 (µM) | > 50 |
Table 2: Effect of this compound on Coagulation Assays in Human Plasma
| This compound Conc. (ng/mL) | PT (seconds) | aPTT (seconds) |
|---|---|---|
| 0 (Vehicle) | 12.5 | 30.2 |
| 50 | 15.8 | 42.5 |
| 100 | 18.9 | 55.1 |
| 200 | 24.3 | 70.8 |
Table 3: Pharmacodynamic Interaction of this compound with Warfarin
| Treatment Group | PT (seconds) |
|---|---|
| Vehicle Control | 12.5 |
| This compound (100 ng/mL) | 18.9 |
| Warfarin (INR ~2.0 plasma) | 25.0 |
| this compound + Warfarin | 38.5 |
Conclusion
The systematic in vitro evaluation of this compound using the protocols described herein is essential for identifying and characterizing potential drug-drug interactions. Early identification of interactions with metabolic pathways (CYP450, P-gp) and other anticoagulants allows for more informed design of clinical trials and provides crucial guidance for future prescribing information. A thorough understanding of the DDI profile of this compound is paramount to ensuring its safe and effective use in the patient population.
References
- 1. Drug-Drug Interactions of Direct Oral Anticoagulants (DOACs): From Pharmacological to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. Drug Interactions Affecting Oral Anticoagulant Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of FaX-IN-1 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of FaX-IN-1, a novel investigational compound, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The assay has been validated for linearity, accuracy, precision, selectivity, and matrix effect, demonstrating its suitability for pharmacokinetic studies in a drug development setting.
Introduction
This compound is a novel small molecule inhibitor of the hypothetical "Factor X" signaling pathway, which is implicated in certain proliferative diseases. To support preclinical and clinical development, a reliable bioanalytical method is required to accurately measure this compound concentrations in biological matrices.[1] This application note presents a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma, providing a critical tool for pharmacokinetic and toxicokinetic assessments. The primary tool for determining drug concentrations in biological matrices is high performance liquid chromatography combined with tandem mass spectrometry (LC-MS/MS).[1]
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (deuterated internal standard, IS) (purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
Agilent 1290 Infinity II LC system or equivalent
-
Agilent 6495 Triple Quadrupole LC/MS system or equivalent[2]
-
Agilent ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) or equivalent
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation.[3]
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound-d4 at 100 ng/mL).[2]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.0 95 3.1 10 | 4.0 | 10 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 14 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 450.2 | 288.1 | 50 | 135 | 25 |
| This compound-d4 (IS) | 454.2 | 292.1 | 50 | 135 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Selectivity and Specificity
No significant interfering peaks were observed at the retention times of this compound and the internal standard in blank plasma samples, indicating high selectivity of the method.
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 2000 ng/mL for this compound in human plasma. The calibration curve yielded a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio of >10.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 2000 | y = 0.0025x + 0.0012 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 3 | 6.2 | 98.7 | 7.8 | 99.5 |
| Medium | 150 | 4.1 | 101.5 | 5.5 | 102.1 |
| High | 1500 | 3.5 | 97.9 | 4.9 | 98.6 |
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at low, medium, and high QC concentrations. The results indicate minimal ion suppression or enhancement and consistent recovery.
Table 4: Matrix Effect and Recovery Data
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95.8 | 92.1 |
| Medium | 150 | 98.2 | 94.5 |
| High | 1500 | 96.5 | 93.8 |
Visualizations
Conclusion
This application note details a robust, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development environment. The method has been successfully validated according to industry standards and is ready for use in pharmacokinetic studies.
References
Application Notes and Protocols for Factor Xa Inhibitors in Antithrombotic Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide[1][2]. The coagulation cascade, a series of enzymatic reactions, is central to thrombus formation. Factor Xa (FXa) occupies a pivotal position in this cascade, as it is the convergence point of both the intrinsic and extrinsic pathways[1][2][3][4]. Its primary role is to convert prothrombin to thrombin, the key enzyme responsible for fibrin clot formation[2][3][5][6]. Consequently, direct inhibition of FXa is a highly effective strategy for antithrombotic therapy[2][3][7]. This document provides detailed application notes and protocols for utilizing Factor Xa inhibitors, such as FaX-IN-1 and its derivatives, as tool compounds in antithrombotic drug discovery.
Mechanism of Action:
Factor Xa inhibitors exert their anticoagulant effect by directly binding to the active site of FXa, thereby preventing it from converting prothrombin to thrombin[3]. This targeted inhibition effectively reduces thrombin generation and subsequent fibrin clot formation[2][6]. Unlike traditional anticoagulants like warfarin, which inhibit the synthesis of multiple clotting factors, direct FXa inhibitors have a more predictable pharmacokinetic and pharmacodynamic profile, reducing the need for frequent monitoring[3].
Signaling Pathway
The coagulation cascade is a complex process involving numerous clotting factors. The diagram below illustrates the central role of Factor Xa and the mechanism of its inhibition.
Caption: Coagulation cascade and the inhibitory action of this compound on Factor Xa.
Data Presentation
The following tables summarize key quantitative data for representative Factor Xa inhibitors. This data is essential for comparing the potency and efficacy of different compounds during the drug discovery process.
Table 1: In Vitro Activity of Factor Xa Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Rivaroxaban | Factor Xa | 0.7 | Chromogenic | [7] |
| Apixaban | Factor Xa | 0.8 | Chromogenic | [7] |
| Edoxaban | Factor Xa | 0.56 | Chromogenic | [7] |
| DX9065A | Factor Xa | 450 | Prothrombinase | [8] |
| AT-Sanorg34006 | Factor Xa | 45 | Prothrombinase | [8] |
Table 2: In Vivo Efficacy of Factor Xa Inhibitors in a Rat Thrombosis Model
| Compound | Dose | Thrombus Weight Reduction (%) | Model | Reference |
| This compound derivative | Not specified | Dose-dependent | Venous Thrombosis | [9] |
| Rivaroxaban | 10 mg/kg | ~50 | Arteriovenous Shunt | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of Factor Xa inhibitors.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor Xa.
Principle: The assay measures the residual enzymatic activity of FXa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by FXa, is used to quantify this activity.
Workflow:
Caption: Workflow for the in vitro Factor Xa chromogenic assay.
Materials:
-
Purified human Factor Xa
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Chromogenic substrate for FXa (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value[11].
In Vivo Arteriovenous (AV) Shunt Thrombosis Model in Rats
Objective: To evaluate the antithrombotic efficacy of a test compound in a rat model of thrombosis.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein. The formation of a thrombus on this surface is measured by its weight. The reduction in thrombus weight in treated animals compared to a control group indicates the antithrombotic effect of the compound.
Workflow:
Caption: Workflow for the in vivo rat arteriovenous shunt thrombosis model.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Polyethylene tubing for the shunt
-
Silk thread (or other thrombogenic material)
-
Surgical instruments
-
Analytical balance
Procedure:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the procedure.
-
Anesthetize the rat.
-
Surgically expose the carotid artery and jugular vein.
-
Insert one end of the AV shunt, containing a pre-weighed silk thread, into the carotid artery and the other end into the jugular vein.
-
Allow blood to circulate through the shunt for a specific duration (e.g., 15-30 minutes).
-
After the designated time, clamp the shunt and carefully remove it.
-
Gently remove the silk thread with the attached thrombus from the shunt.
-
Weigh the thread with the thrombus. The difference between this weight and the initial weight of the thread is the thrombus weight.
-
Compare the mean thrombus weight of the treated group with that of the control group to determine the percentage of inhibition[8][12].
Factor Xa inhibitors are a cornerstone of modern antithrombotic therapy. The protocols and data presented here provide a framework for the preclinical evaluation of novel Factor Xa inhibitors like this compound and its analogs. By employing these standardized in vitro and in vivo models, researchers can effectively characterize the potency, efficacy, and potential of new chemical entities in the quest for safer and more effective antithrombotic agents.
References
- 1. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of factor Xa inhibitors on the platelet-derived microparticles procoagulant activity in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anticoagulation by factor Xa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FaX-IN-1 Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
FaX-IN-1 is a potent and specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. The upregulation of FASN is a hallmark of many cancers, making it a promising target for therapeutic intervention. While this compound effectively inhibits cancer cell proliferation by blocking lipogenesis, the development of reversal agents is crucial for managing potential off-target effects, enabling dose-dependent studies, and providing an antidote in case of overdose or adverse reactions.
These application notes provide a comprehensive experimental framework for the identification and characterization of agents that can reverse the inhibitory effects of this compound. The protocols outlined below cover in vitro biochemical assays, cell-based functional assays, and target engagement verification.
Data Presentation
Quantitative data from the following experiments should be summarized for clear comparison.
Table 1: In Vitro FASN Inhibition and Reversal
| Compound | This compound IC₅₀ (nM) | Reversal Agent EC₅₀ (nM) | FASN Activity (% of Control) | Mechanism of Reversal (e.g., Competitive, Non-competitive) |
| Control | N/A | N/A | 100 | N/A |
| This compound | [Value] | N/A | [Value] | N/A |
| Reversal Agent A | N/A | [Value] | [Value] | [Mechanism] |
| Reversal Agent B | N/A | [Value] | [Value] | [Mechanism] |
| ... | ... | ... | ... | ... |
Table 2: Cell Viability and Proliferation
| Treatment | Cell Line | IC₅₀ (µM) of this compound | % Viability Rescue by Reversal Agent | Apoptosis Marker (e.g., Caspase-3/7 Activity) |
| Vehicle Control | [Cell Line A] | N/A | N/A | [Baseline Value] |
| This compound | [Cell Line A] | [Value] | N/A | [Value] |
| This compound + Reversal Agent | [Cell Line A] | N/A | [Value] | [Value] |
| Vehicle Control | [Cell Line B] | N/A | N/A | [Baseline Value] |
| This compound | [Cell Line B] | [Value] | N/A | [Value] |
| This compound + Reversal Agent | [Cell Line B] | N/A | [Value] | [Value] |
| ... | ... | ... | ... | ... |
Table 3: Target Engagement and Downstream Signaling
| Treatment | Target Engagement (CETSA Shift, °C) | p-ACC (Ser79) Expression (Fold Change) | Lipogenesis Rate (% of Control) | Protein-Protein Interaction (Co-IP) |
| Vehicle Control | N/A | 1.0 | 100 | [Baseline Interaction] |
| This compound | [Value] | [Value] | [Value] | [Altered Interaction] |
| This compound + Reversal Agent | [Value] | [Value] | [Value] | [Restored Interaction] |
| ... | ... | ... | ... | ... |
Signaling Pathways and Experimental Workflows
Caption: FASN signaling pathway and points of intervention.
Caption: Experimental workflow for assessing reversal agents.
Experimental Protocols
In Vitro FASN Activity Assay
This assay measures the activity of purified FASN by monitoring the oxidation of NADPH, a required cofactor.[1]
Materials:
-
Purified human FASN enzyme
-
This compound
-
Candidate reversal agents
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 1 mM EDTA
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare serial dilutions of this compound and candidate reversal agents in DMSO.
-
In a 96-well plate, add 2 µL of this compound dilution to appropriate wells.
-
Add 2 µL of the candidate reversal agent to the wells containing this compound and to control wells.
-
Add 50 µL of assay buffer containing purified FASN to all wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of a substrate mix containing acetyl-CoA, malonyl-CoA, and NADPH.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.
-
Calculate the rate of NADPH oxidation (decrease in A340).
-
Determine the IC₅₀ of this compound and the EC₅₀ of the reversal agents by plotting the reaction rates against the compound concentrations.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2][3][4][5]
Materials:
-
Cancer cell line with high FASN expression (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
This compound
-
Candidate reversal agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat cells with varying concentrations of this compound alone, or in combination with varying concentrations of the reversal agent. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the rescue effect of the reversal agent.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the reversal agent modulates the binding of this compound to FASN in a cellular context.[6]
Materials:
-
Intact cells
-
This compound and reversal agent
-
PBS and protease inhibitors
-
Equipment for heating, cell lysis (e.g., sonicator), and centrifugation
-
SDS-PAGE and Western blotting reagents
-
Anti-FASN antibody
Protocol:
-
Treat intact cells with vehicle, this compound, or this compound plus the reversal agent for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat each tube to a different temperature (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FASN antibody.
-
A successful reversal agent should shift the melting curve of FASN in the presence of this compound back towards the vehicle control curve.
Western Blot Analysis of Downstream Signaling
This protocol assesses the phosphorylation status of Acetyl-CoA Carboxylase (ACC), a downstream target regulated by fatty acid levels, to confirm the functional reversal of this compound's effects.[7][8][9][10]
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ACC (Ser79), anti-total-ACC, anti-FASN, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and/or the reversal agent for the desired time.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (β-actin).
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP can be used to investigate if the reversal agent disrupts the interaction between this compound and FASN, assuming this compound can be modified with a tag (e.g., biotin) for pulldown.[11][12][13][14]
Materials:
-
Cell lysate from treated cells
-
Tagged this compound
-
Co-IP lysis/wash buffer
-
Antibody against the tag or FASN
-
Protein A/G magnetic beads
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat cells with tagged this compound with or without the reversal agent.
-
Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting for the presence of FASN and the tagged inhibitor. A successful reversal agent should reduce the amount of FASN co-immunoprecipitated with the tagged this compound.
References
- 1. pnas.org [pnas.org]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay [protocols.io]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Solubil-X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solubil-X, a novel kinase inhibitor. Due to its hydrophobic nature, Solubil-X can present solubility challenges in aqueous buffers commonly used in in vitro and cell-based assays. This guide offers practical solutions and detailed protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My vial of Solubil-X appears empty. Is there a problem with my order?
A1: It is not uncommon for small quantities of lyophilized compounds to appear as a thin, sometimes invisible film on the walls of the vial.[1] We recommend adding the appropriate solvent as indicated on the datasheet and vortexing or sonicating to ensure the compound is fully dissolved.
Q2: What is the recommended solvent for creating a stock solution of Solubil-X?
A2: Due to its limited aqueous solubility, we recommend preparing a high-concentration stock solution of Solubil-X in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial dissolution.[1][2]
Q3: I dissolved Solubil-X in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds.[1][3] Here are a few troubleshooting steps:
-
Vortexing and Sonication: Many precipitates will redissolve with several minutes of vortexing or sonication.[1]
-
Gentle Warming: Warming the solution in a 37°C water bath, potentially with sonication, can also help redissolve the compound.[1]
-
Stepwise Dilution: Avoid a single, large dilution. Instead, perform serial dilutions to gradually lower the concentration.[2]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally less than 0.5%, to minimize solvent effects on your cells or assay.[2]
Q4: Can I use co-solvents to improve the solubility of Solubil-X in my aqueous buffer?
A4: Yes, co-solvents can be very effective. Common co-solvents for in-vitro assays include glycerol, Tween 80, sodium carboxymethylcellulose (CMC-Na), cyclodextrins, and PEG400.[2] It is crucial to include a vehicle control in your experiments that contains the same concentration of DMSO and any co-solvents used.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Solubil-X powder will not dissolve in aqueous buffer. | High hydrophobicity of Solubil-X. | Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation occurs immediately upon dilution from DMSO stock into aqueous buffer. | Rapid change in solvent polarity. | Perform a stepwise dilution. Consider using a co-solvent in the aqueous buffer. Ensure the solution is well-mixed during dilution. |
| Solution is cloudy or contains visible particles after dilution. | Compound has precipitated out of solution. | Try vortexing, sonicating, or gentle warming (37°C).[1] If precipitation persists, a different formulation strategy may be needed. |
| Inconsistent assay results at the same nominal concentration. | Precipitation of the compound leading to a lower effective concentration. | Visually inspect your working solutions for any signs of precipitation before adding to the assay. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Solubil-X Stock Solution in DMSO
-
Allow the vial of Solubil-X to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the stock solution at -20°C or -80°C. For short-term storage (up to one month), -20°C is sufficient. For longer-term storage, -80°C is recommended.[2]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
This protocol is an example using Pluronic F-127 as a co-solvent.
-
Prepare a 10% (w/v) Pluronic F-127 stock solution: Dissolve 1 g of Pluronic F-127 in 10 mL of sterile, deionized water. This may require gentle heating and stirring.
-
Prepare the final aqueous buffer: Add the 10% Pluronic F-127 stock to your desired aqueous buffer (e.g., PBS) to achieve a final concentration of 0.1% to 1% Pluronic F-127.
-
Dilute the Solubil-X DMSO stock: Add a small volume of your Solubil-X DMSO stock solution to the Pluronic F-127-containing buffer while vortexing to achieve the final desired concentration.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentrations of DMSO and Pluronic F-127 in the aqueous buffer.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Solubilizing Hydrophobic Compounds
Caption: Workflow for preparing aqueous solutions of Solubil-X.
Hypothetical Signaling Pathway of Solubil-X
Assuming Solubil-X is an inhibitor of the hypothetical "Kinase A" in the "Pro-Growth Pathway".
Caption: Inhibition of Kinase A by Solubil-X in a hypothetical pathway.
References
Technical Support Center: Optimizing Inhibitor Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing kinase inhibitors in in vitro assays. The following information is centered on FOXM1-IN-1 , a potent inhibitor of the FOXM1 protein. Please note that "FaX-IN-1" may refer to an intermediate in the synthesis of Factor Xa inhibitors and is a distinct compound.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is FOXM1-IN-1 and what is its primary mechanism of action?
FOXM1-IN-1 is a potent small molecule inhibitor of Forkhead Box M1 (FOXM1), a transcription factor that plays a crucial role in cell cycle progression and proliferation.[4] It exerts its effects by downregulating the expression of FOXM1 and its target genes, such as PLK1 and CDC25B, leading to anti-proliferative activity.[4]
Q2: What is the recommended starting concentration for FOXM1-IN-1 in cell-based assays?
The optimal concentration of FOXM1-IN-1 is cell-line dependent. A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data, the IC50 for antiproliferative activity has been reported as 2.69 µM in HCT116 cells and 15.06 µM in HepG2 cells.[4] A typical concentration range to test would be from 0.1 µM to 25 µM.
Q3: How should I dissolve and store FOXM1-IN-1?
FOXM1-IN-1 is soluble in DMSO.[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM or 25 mg/mL.[4] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4] When preparing your working solution, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the expected downstream effects of FOXM1-IN-1 treatment?
Treatment of cells with FOXM1-IN-1 is expected to decrease the protein expression of FOXM1 and its downstream targets involved in cell cycle regulation, such as PLK1 and CDC25B.[4] This can lead to cell cycle arrest and a reduction in cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | - Incorrect concentration: The concentration of FOXM1-IN-1 may be too low for the specific cell line. - Compound instability: The compound may have degraded due to improper storage or handling. - Cell line resistance: The cell line may be resistant to FOXM1 inhibition. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). - Prepare a fresh stock solution of FOXM1-IN-1. - Verify the expression of FOXM1 in your cell line. - Consider using a different inhibitor or a combination of inhibitors. |
| High levels of cell death, even at low concentrations. | - Cytotoxicity: The compound may be cytotoxic to the cells at the concentrations tested. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Determine the cytotoxic concentration using a cytotoxicity assay (e.g., LDH release or live/dead staining).[5][6] - Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically below 0.5% for DMSO). |
| Precipitation of the compound in the cell culture medium. | - Low solubility: The compound may have limited solubility in aqueous solutions. - High concentration: The working concentration may exceed the solubility limit in the medium. | - If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[4] - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different solvent system if compatible with your assay, such as formulations with PEG300 and Tween-80 for in vivo studies, which may offer insights for in vitro solubility.[4] |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media components can affect results.[7] - Inaccurate pipetting: Errors in preparing serial dilutions. | - Use cells with a consistent and low passage number.[7] - Standardize cell seeding density and treatment conditions. - Calibrate pipettes and use proper pipetting techniques. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Antiproliferative Activity) | 2.69 µM | HCT116 | [4] |
| IC50 (Antiproliferative Activity) | 15.06 µM | HepG2 | [4] |
| Effective Concentration (Protein Expression) | 0 - 10 µg/mL (24 h) | SKOV3 | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of FOXM1-IN-1 in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of FOXM1 and Downstream Targets
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of FOXM1-IN-1 (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against FOXM1, PLK1, CDC25B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Simplified FOXM1 signaling pathway and the inhibitory action of FOXM1-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound | FaX抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A rapid and accurate assay for assessing the cytotoxicity of viral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture conditions [qiagen.com]
Technical Support Center: Addressing Off-Target Effects of FaX-IN-1 in Cellular Models
Issue: Information regarding "FaX-IN-1" is not available in the public domain. Initial searches for "this compound" did not yield any relevant results for a small molecule inhibitor or biological compound. The term primarily retrieves information related to facsimile (fax) technology.
This technical support guide has been created based on general principles and common issues encountered with kinase inhibitors in cellular models. The information provided is hypothetical and intended to serve as a template. Researchers using a specific inhibitor should consult the manufacturer's documentation and relevant literature for known off-target effects and mitigation strategies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary target? | The identity and primary target of a compound named "this compound" could not be determined from available resources. For the purpose of this guide, we will hypothetically assume "FaX" is a novel kinase target. |
| What are off-target effects and why are they a concern? | Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its intended target. These can lead to misinterpretation of experimental results, cellular toxicity, and confounding phenotypes, ultimately impacting the validity of research findings. |
| How can I determine if the phenotype I observe is due to off-target effects of this compound? | Several experimental approaches can help distinguish on-target from off-target effects. These include using a structurally distinct inhibitor of the same target, performing target knockdown/knockout experiments (e.g., using siRNA or CRISPR), and conducting rescue experiments by expressing a drug-resistant mutant of the target protein. |
| At what concentration should I use this compound to minimize off-target effects? | It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound. The lowest concentration that elicits the desired on-target effect should be used for subsequent experiments to minimize the risk of off-target binding. Comparing the IC50 (for the on-target effect) with the CC50 (cytotoxic concentration) is also recommended. |
Troubleshooting Guide
This guide addresses common problems that may be attributed to off-target effects of a hypothetical kinase inhibitor like this compound.
Problem 1: Unexpected Cell Viability/Toxicity
| Symptom | Possible Cause | Suggested Solution |
| Significant decrease in cell viability at concentrations expected to be specific for the target. | Off-target toxicity due to inhibition of essential kinases or other proteins. | 1. Perform a detailed dose-response curve to determine the cytotoxic concentration (CC50). 2. Use a lower, more specific concentration of this compound. 3. Test a structurally unrelated inhibitor for the same target to see if the toxicity is recapitulated. 4. Perform a rescue experiment with a drug-resistant mutant of the target. |
| No effect on cell viability, even at high concentrations, when an anti-proliferative effect is expected. | 1. The target kinase is not essential for viability in the chosen cell line. 2. The inhibitor is not cell-permeable. 3. The inhibitor is being extruded from the cell by efflux pumps. | 1. Confirm target engagement using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation of a known downstream substrate. 2. Test the inhibitor in a different cell line where the target is known to be critical. 3. Co-incubate with an efflux pump inhibitor (e.g., verapamil) as a control experiment. |
Problem 2: Inconsistent or Unexplained Phenotypic Changes
| Symptom | Possible Cause | Suggested Solution |
| The observed phenotype does not align with the known function of the target kinase. | The phenotype is a result of inhibiting one or more off-target kinases. | 1. Perform a kinome scan to identify other kinases inhibited by this compound at the working concentration. 2. Consult literature for the functions of identified off-targets. 3. Use a more specific inhibitor or a genetic approach (siRNA/CRISPR) to validate the phenotype. |
| The inhibitor affects multiple signaling pathways. | Broad-spectrum activity of the inhibitor. | 1. Perform western blotting for key components of suspected off-target pathways. 2. Lower the concentration of this compound. 3. Use a control compound that is structurally similar but inactive against the primary target. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using a Secondary Inhibitor
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the primary target and not an off-target effect.
Methodology:
-
Select a second, structurally distinct inhibitor with known high specificity for the same primary target as this compound.
-
Perform dose-response experiments for both this compound and the secondary inhibitor to determine their respective effective concentrations.
-
Treat cells with the effective concentration of each inhibitor separately.
-
Assess the cellular phenotype of interest (e.g., apoptosis, cell cycle arrest, protein expression) for both treatments.
-
Interpretation: If both inhibitors produce the same phenotype, it is likely an on-target effect. If the phenotypes differ, off-target effects of one or both inhibitors should be suspected.
Protocol 2: Target Knockdown using siRNA to Validate Phenotype
Objective: To mimic the effect of the inhibitor by genetically reducing the expression of the target protein.
Methodology:
-
Design and validate at least two independent siRNAs targeting the primary target of this compound.
-
Transfect the cells with the validated siRNAs or a non-targeting control siRNA.
-
After a suitable incubation period (e.g., 48-72 hours), confirm target protein knockdown by western blot or qPCR.
-
Assess the cellular phenotype in the knockdown cells and compare it to the phenotype observed with this compound treatment.
-
Interpretation: If the phenotype of the siRNA-mediated knockdown matches the phenotype of this compound treatment, it strongly suggests the effect is on-target.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A workflow for troubleshooting unexpected cellular phenotypes when using a kinase inhibitor.
Hypothetical Signaling Pathway of FaX Kinase
Caption: A diagram illustrating the hypothetical signaling cascade involving the FaX kinase and its inhibition by this compound.
Technical Support Center: Enhancing the Oral Bioavailability of FaX-IN-1 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the oral bioavailability of FaX-IN-1 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound and its derivatives?
A1: The oral bioavailability of this compound and its derivatives, like many small molecule kinase inhibitors, is often limited by two main factors:
-
Poor Aqueous Solubility: These compounds are frequently hydrophobic, leading to low solubility in the gastrointestinal (GI) fluids. This poor solubility is a significant hurdle as a drug must be in solution to be absorbed.[1][2][3]
-
Low Permeability: Even if dissolved, the compound may have difficulty passing through the intestinal cell membranes to enter the bloodstream.[4][5]
-
First-Pass Metabolism: After absorption from the gut, the drug travels to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.[6][7][8]
Q2: How can I determine if my this compound derivative has a solubility or permeability problem?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental tool for categorizing drugs based on their solubility and permeability.[9][10][11] Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[12] Initial characterization should involve:
-
Solubility studies: Determine the solubility of your compound in aqueous buffers across a pH range of 1.2 to 6.8, mimicking the conditions of the GI tract.[13]
-
Permeability assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells can provide an initial assessment of your compound's permeability.[14][15][16]
Q3: What are the most common formulation strategies to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[1][2][3][17]
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[17][18]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and enhance their absorption.[12][19][20][21][22]
-
Salt Formation: Creating a salt form of the drug can improve its solubility and dissolution rate.[3][17]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Low in vitro dissolution of this compound derivative | Poor aqueous solubility. | - Conduct solubility testing at different pH values. - Evaluate the effect of surfactants or co-solvents on solubility. - Consider particle size reduction techniques like micronization. |
| High in vitro dissolution but low in vivo exposure | - Low permeability across the intestinal epithelium. - High first-pass metabolism in the gut wall or liver. - Efflux by transporters like P-glycoprotein (P-gp). | - Perform in vitro permeability assays (e.g., Caco-2). - Conduct in vitro metabolism studies using liver microsomes or hepatocytes. - Use in vitro models to assess if the compound is a P-gp substrate.[6] |
| High variability in pharmacokinetic (PK) data between subjects | - Food effects (co-administration with food can alter GI physiology and drug solubility). - pH-dependent solubility. | - Investigate the effect of food on the absorption of your formulation in animal models. - Develop formulations that are less sensitive to pH changes, such as amorphous solid dispersions.[18] |
| Formulation is difficult to scale up | Complex manufacturing processes for some advanced formulations. | - Start with simpler formulation approaches like particle size reduction or simple lipid solutions. - Consult with a formulation scientist to evaluate the manufacturability of your chosen approach.[1] |
Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be maintained below the glass transition temperature of the polymer.[6]
-
Drying: Dry the resulting film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.[6]
-
Milling and Sieving: Mill the dried ASD into a powder and sieve to obtain a uniform particle size.[6]
-
Characterization: Characterize the ASD for drug loading, amorphous state (via DSC and XRD), and dissolution enhancement compared to the crystalline drug.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for both the apical (AP) and basolateral (BL) compartments.
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with the transport buffer.
-
Add the this compound derivative solution to the apical side (for A-to-B permeability) or the basolateral side (for B-to-A permeability to assess efflux).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the this compound derivative by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the permeability of the compound.
Data Presentation
Table 1: Physicochemical Properties of Hypothetical this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility at pH 6.8 (µg/mL) |
| This compound | 450.5 | 4.2 | < 0.1 |
| Derivative A | 464.6 | 4.5 | < 0.05 |
| Derivative B | 436.4 | 3.8 | 0.5 |
| Derivative C | 478.6 | 4.1 | 0.2 |
Table 2: In Vitro Permeability and In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Rat Oral Bioavailability (%) | Rat Cmax (ng/mL) | Rat Tmax (h) |
| Crystalline this compound (Suspension) | 5.2 | 3 | 50 | 4 |
| This compound ASD (HPMC-AS) | 5.5 | 25 | 450 | 2 |
| This compound SEDDS | 6.1 | 35 | 620 | 1.5 |
Visualizations
Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for improving the oral bioavailability of this compound derivatives.
Logical Relationship
Caption: Factors influencing the oral bioavailability of a drug.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro intestinal permeability of factor Xa inhibitors: influence of chemical structure on passive transport and susceptibility to efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oral bioavailability and first-pass effects [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pqri.org [pqri.org]
- 12. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. lonza.com [lonza.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 21. research.monash.edu [research.monash.edu]
- 22. researchgate.net [researchgate.net]
Troubleshooting FaX-IN-1 instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FaX-IN-1, a potent inhibitor of Fibroblast Activation Protein (FAP). Given that "this compound" is synonymous with "FAP-IN-1" in the context of small molecule inhibitors, this guide will refer to the compound as FAP-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is FAP-IN-1 and what is its mechanism of action?
A1: FAP-IN-1 is a potent small molecule inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is overexpressed in the stroma of many types of cancers and is involved in tumor growth, invasion, and metastasis. FAP-IN-1 exerts its effects by binding to the active site of FAP and inhibiting its enzymatic activity.
Q2: What are the recommended long-term storage conditions for FAP-IN-1?
A2: While specific long-term stability data for FAP-IN-1 is not extensively published, based on information for structurally similar quinoline-based FAP inhibitors such as UAMC1110, the following storage conditions are recommended.[1][2] For optimal stability, FAP-IN-1 should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a suitable solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q3: How can I be sure my FAP-IN-1 is still active after long-term storage?
A3: The most reliable way to confirm the activity of your FAP-IN-1 is to perform a functional assay to determine its inhibitory concentration (IC50) against FAP. A significant increase in the IC50 value compared to a fresh sample would indicate degradation. Additionally, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the compound and detect the presence of degradation products.
Q4: I am observing inconsistent results in my experiments with FAP-IN-1. What could be the cause?
A4: Inconsistent results can stem from several factors, including degradation of the FAP-IN-1 stock solution, variability in experimental conditions (e.g., incubation time, cell density), or the presence of off-target effects. It is crucial to ensure the integrity of your inhibitor and to maintain consistent experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of FAP-IN-1.
Issue 1: Loss of Inhibitory Activity
-
Possible Cause: Degradation of FAP-IN-1 due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If you suspect your current stock solution has degraded, prepare a fresh solution from solid FAP-IN-1.
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored according to the recommendations in the table below. Avoid repeated freeze-thaw cycles by preparing small aliquots of your stock solution.
-
Assess Purity: Use HPLC or LC-MS to check the purity of your FAP-IN-1. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Perform a Functional Assay: Determine the IC50 of your current FAP-IN-1 stock and compare it to the expected value or to a freshly prepared standard.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent experimental setup or partial degradation of the inhibitor.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, such as cell seeding density, treatment duration, and reagent concentrations, are consistent across all experiments.
-
Use Freshly Diluted Working Solutions: Prepare working dilutions of FAP-IN-1 from your stock solution immediately before each experiment.
-
Check for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental medium is consistent across all conditions and is not affecting your results.
-
Evaluate Compound Stability in Media: Some compounds can be unstable in cell culture media over longer incubation times. Consider performing a time-course experiment to assess the stability of FAP-IN-1 under your specific experimental conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions for FAP-IN-1 and its Solutions
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 1 year (or as specified by the supplier) | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 4°C | Use within 24 hours | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Assessment of FAP-IN-1 Integrity using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of FAP-IN-1. The specific parameters may need to be optimized for your particular HPLC system and column.
Objective: To determine the purity of a FAP-IN-1 sample and detect potential degradation products.
Materials:
-
FAP-IN-1 sample (solid or in solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
If FAP-IN-1 is a solid, prepare a 1 mg/mL stock solution in DMSO.
-
Dilute the stock solution to a final concentration of approximately 10-20 µg/mL with the mobile phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan of FAP-IN-1)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: Linear gradient from 90% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject the FAP-IN-1 sample.
-
Analyze the chromatogram for the main peak corresponding to FAP-IN-1 and any additional peaks that may represent impurities or degradation products. Purity can be estimated by the relative area of the main peak.
-
Visualizations
Caption: Simplified signaling pathway of FAP and the inhibitory action of FAP-IN-1.
Caption: A logical workflow for troubleshooting FAP-IN-1 instability issues.
References
Technical Support Center: Refining Synthesis and Purification of FaX-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and purification of FaX-IN-1, a potent kinase inhibitor targeting Focal Adhesion Kinase (FAK).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. FAK is often overexpressed in various cancers, making it a significant target for anti-cancer drug development.
Q2: What are the common challenges in the synthesis of pyrimidine-based kinase inhibitors like this compound?
The synthesis of pyrimidine-based kinase inhibitors can present several challenges, including:
-
Low Yields: Side reactions and incomplete conversions can lead to lower than expected yields.
-
Purification Difficulties: The presence of structurally similar impurities and byproducts can complicate the purification process.
-
Racemization: For chiral centers, maintaining the desired stereochemistry can be challenging.
-
Reagent Sensitivity: Some reagents used in the synthesis may be sensitive to air, moisture, or temperature, requiring careful handling.
Q3: What are the recommended purification techniques for this compound?
A multi-step purification strategy is often necessary to achieve high purity of this compound. Common techniques include:
-
Flash Chromatography: Effective for the initial separation of the crude product from major impurities.
-
High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity levels, often greater than 95%. Reversed-phase HPLC is commonly employed.
-
Crystallization: Can be an effective final purification step to obtain a highly pure and crystalline solid.
II. Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues encountered during the synthesis and purification of this compound.
A. Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion.- Increase reaction time or temperature if necessary, but monitor for byproduct formation. |
| Degradation of starting materials or product. | - Ensure the quality and purity of starting materials.- Check the stability of the product under the reaction conditions. | |
| Suboptimal reaction conditions. | - Optimize solvent, temperature, and catalyst loading. | |
| Formation of significant byproducts | Side reactions due to reactive functional groups. | - Use protecting groups for sensitive functionalities.- Optimize reaction conditions (e.g., lower temperature, different base/catalyst) to favor the desired reaction pathway. |
| Impure starting materials or reagents. | - Purify starting materials before use.- Use high-purity, anhydrous solvents and reagents. | |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | - Use reagents from a consistent, reliable source.- Ensure accurate measurement and addition of all reagents.- Maintain consistent reaction conditions (temperature, stirring speed). |
B. Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation in flash chromatography | Inappropriate solvent system. | - Optimize the mobile phase polarity through TLC analysis to achieve better separation (Rf values between 0.2 and 0.4 for the target compound).- Consider using a gradient elution. |
| Overloading the column. | - Reduce the amount of crude material loaded onto the column. | |
| Co-elution of impurities in HPLC | Similar polarity of the product and impurities. | - Optimize the HPLC method by changing the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Impurities are isomers of the product. | - Consider using a chiral column if the impurities are stereoisomers. | |
| Low recovery after purification | Adsorption of the compound onto the stationary phase. | - Add a small amount of a modifier (e.g., trifluoroacetic acid for basic compounds) to the mobile phase to reduce tailing and improve recovery. |
| Degradation of the compound during purification. | - Check the stability of the compound in the purification solvents.- Perform purification at a lower temperature if necessary. | |
| Product is not crystallizing | Presence of impurities. | - Ensure high purity of the compound before attempting crystallization.- Try different solvent systems for crystallization. |
| Incorrect solvent system. | - Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Techniques like slow evaporation, vapor diffusion, or cooling crystallization can be employed. |
III. Experimental Protocols & Data
General Synthesis and Purification Workflow
The synthesis of pyrimidine-based kinase inhibitors like this compound typically involves a multi-step process. A generalized workflow is presented below.
Caption: General workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data that should be recorded and optimized during the synthesis and purification of this compound.
| Parameter | Typical Range | Method of Analysis | Notes |
| Reaction Yield | 40-80% | Gravimetric analysis after isolation | Yields can vary significantly based on the specific synthetic route and optimization. |
| Purity (Crude) | 50-85% | LC-MS, ¹H NMR | Crude purity helps in deciding the appropriate purification strategy. |
| Purity (Flash Chromatography) | 85-95% | LC-MS, ¹H NMR | A good intermediate purification step. |
| Purity (Final Product) | >98% | HPLC, ¹H NMR, Elemental Analysis | High purity is crucial for accurate biological assays. |
| Recovery from HPLC | 70-90% | UV-Vis spectroscopy, Gravimetric analysis | Recovery depends on the loading and the complexity of the impurity profile. |
IV. Signaling Pathway
This compound targets Focal Adhesion Kinase (FAK), a key regulator of cell signaling pathways involved in cancer progression. The diagram below illustrates the central role of FAK in these pathways.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Navigating Apparent FASN Inhibition: A Technical Guide to FaX-IN-1 Interference in Enzymatic Assays
Technical Support Center
Researchers, scientists, and drug development professionals employing FaX-IN-1 in enzymatic assays may encounter unexpected results suggesting inhibition of Fatty Acid Synthase (FASN). However, extensive investigation reveals that this compound is not a direct inhibitor of FASN but rather an intermediate in the synthesis of Factor Xa (FXa) inhibitors.[1][2] The observed interference likely stems from off-target effects or compound-specific properties that can confound assay readouts. This guide provides troubleshooting strategies and frequently asked questions to help researchers identify and mitigate these interferences, ensuring accurate and reliable experimental outcomes.
Troubleshooting Guide
Encountering unexpected inhibition in your enzymatic assay when using this compound? Follow this guide to diagnose and resolve potential sources of interference.
| Observed Problem | Potential Cause | Recommended Action |
| High background signal or false positives | Compound autofluorescence or absorbance. | 1. Run a control experiment with this compound and the assay buffer without the enzyme to measure its intrinsic fluorescence or absorbance at the assay wavelength. 2. If significant, subtract the background signal from all measurements. 3. Consider using a different detection method (e.g., luminescence instead of fluorescence) that is less susceptible to interference from the compound's spectral properties. |
| Irreproducible results or steep dose-response curves | Compound aggregation. | 1. Include a non-ionic detergent, such as Triton X-100 (0.01% v/v), in the assay buffer to disrupt potential aggregates. 2. Visually inspect the assay wells for precipitation, especially at higher concentrations of this compound. 3. Perform dynamic light scattering (DLS) to directly assess the aggregation state of this compound in the assay buffer. |
| Time-dependent inhibition | Non-specific chemical reactivity. | 1. Pre-incubate the enzyme with this compound for varying durations before initiating the reaction. A time-dependent increase in inhibition may suggest covalent modification. 2. Include a reducing agent, such as dithiothreitol (DTT), in the assay buffer to quench reactive electrophiles. 3. Perform a "jump dilution" experiment: incubate the enzyme with a high concentration of this compound, then dilute the mixture significantly to see if enzyme activity is recovered. Lack of recovery suggests irreversible inhibition. |
| Apparent inhibition is not observed in orthogonal assays | Interference with a specific assay component. | 1. Validate the inhibitory effect using a different assay format that measures a different aspect of enzyme activity (e.g., a coupled-enzyme assay versus a direct substrate conversion assay). 2. Test for interference with secondary assay components, such as coupling enzymes or detection reagents, in separate control experiments. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a known Fatty Acid Synthase (FASN) inhibitor?
A1: No, based on available chemical and pharmacological data, this compound is not a FASN inhibitor. It is documented as a chemical intermediate used in the synthesis of Factor Xa (FXa) inhibitors.[1][2] Any observed activity against FASN in an assay is likely due to interference.
Q2: What are the most common mechanisms of assay interference by small molecules like this compound?
A2: Common interference mechanisms include:
-
Compound Aggregation: Many organic molecules form aggregates at micromolar concentrations, which can sequester and non-specifically inhibit enzymes.
-
Chemical Reactivity: Electrophilic compounds can covalently modify reactive residues on an enzyme, leading to irreversible inhibition.
-
Interference with Detection: The compound may absorb or emit light at the same wavelength as the assay's detection method, leading to false readings.
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents, generating reactive oxygen species that can damage the enzyme.
Q3: How can I confirm that the observed inhibition is an artifact?
A3: A multi-pronged approach is recommended:
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological activity but uses a different detection principle.
-
Counter-screens: Perform specific assays to detect common interference mechanisms, such as aggregation or reactivity.
-
Structure-Activity Relationship (SAR) Analysis: If available, test structurally related analogs of this compound. A lack of a clear SAR can be indicative of non-specific activity.
Q4: What are some key experimental controls to include when working with potentially interfering compounds?
A4: Always include the following controls:
-
No-enzyme control: To measure the background signal from the compound and assay components.
-
No-substrate control: To ensure the observed signal is dependent on substrate turnover.
-
Positive control inhibitor: To confirm the assay is performing as expected.
-
Compound-only control: To assess the compound's intrinsic properties (e.g., fluorescence, absorbance) in the assay buffer.
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
-
Prepare this compound solutions at various concentrations in the final enzymatic assay buffer.
-
Filter the solutions through a 0.22 µm filter to remove any pre-existing dust or large particles.
-
Transfer the solutions to a clean DLS cuvette.
-
Acquire DLS measurements at a constant temperature, typically the same as the enzymatic assay.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of aggregation.
Protocol 2: Counter-Screen for Chemical Reactivity using a Thiol-Containing Probe
-
Prepare a solution of a thiol-containing fluorescent probe (e.g., fluorescein-5-maleimide) in the assay buffer.
-
Add this compound at various concentrations to the probe solution.
-
Monitor the fluorescence of the probe over time. A decrease in fluorescence intensity indicates a reaction between the compound and the thiol group, suggesting potential reactivity with cysteine residues in proteins.
Signaling Pathways and Logical Relationships
To understand the intended target of molecules for which this compound is an intermediate, it is helpful to visualize the coagulation cascade, where Factor Xa plays a crucial role. Inhibition of FXa is a key therapeutic strategy for thrombosis.
Caption: The coagulation cascade showing the central role of Factor Xa.
The logical workflow for troubleshooting assay interference involves a series of decision points to systematically identify the root cause.
Caption: A logical workflow for troubleshooting enzymatic assay interference.
References
Technical Support Center: Enhancing the Specificity of FaX-IN-1 for Factor Xa
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of FaX-IN-1, a selective inhibitor of Factor Xa (FXa). Our goal is to help you enhance the specificity of your experiments and interpret your results with confidence.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Question: My observed inhibition of Factor Xa by this compound is weaker than expected.
Answer: Several factors could contribute to lower-than-expected potency. Consider the following troubleshooting steps:
-
Inhibitor Integrity: Ensure the this compound stock solution is fresh and has been stored correctly, protected from light and temperature fluctuations. Degradation of the compound can significantly reduce its activity.
-
Assay Conditions:
-
pH and Buffer: Verify that the assay buffer pH is within the optimal range for both Factor Xa activity and this compound stability (typically around pH 7.4-8.0).[1]
-
Additives: Some assay components, like detergents or high concentrations of organic solvents (e.g., DMSO), can interfere with the enzyme-inhibitor interaction. Minimize the final concentration of such additives.
-
-
Enzyme Activity: Confirm that the Factor Xa enzyme is fully active. Use a fresh aliquot of the enzyme and run a control experiment without the inhibitor to establish a baseline activity level.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value will increase with higher substrate concentrations.[2] Ensure you are using a consistent substrate concentration, ideally at or below the Michaelis constant (Km), for accurate and reproducible IC50 determination.[3]
Question: I am observing unexpected or off-target effects in my cell-based assays.
Answer: Off-target effects can arise from the inhibitor interacting with other proteins.[4][5][6] Here’s how to approach this issue:
-
Selectivity Profiling: Test this compound against a panel of related serine proteases involved in the coagulation cascade, such as thrombin, trypsin, and other coagulation factors. This will help determine its selectivity profile.
-
Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects often occur at higher concentrations. Use the lowest effective concentration of this compound that inhibits Factor Xa sufficiently.
-
Control Compound: Include a structurally related but inactive control compound in your experiments to differentiate between effects caused by the specific inhibition of Factor Xa and those due to the chemical scaffold of this compound.
-
Alternative Inhibitors: Compare the cellular phenotype observed with this compound to that of other known Factor Xa inhibitors with different chemical structures.[7] Consistent results across different inhibitors would suggest the effect is due to Factor Xa inhibition.
Question: How can I be certain that the observed effects are due to the inhibition of Factor Xa's proteolytic activity?
Answer: To confirm that the effects are mechanism-based, consider the following experiments:
-
Use of a Non-Enzymatic Mutant: If available, use a catalytically inactive mutant of Factor Xa in your experimental system. The effects of this compound should be absent in the presence of the inactive enzyme.
-
Rescue Experiments: In a cell-based assay, try to "rescue" the phenotype by adding a downstream product of Factor Xa activity, if feasible for your specific pathway of interest.
-
Correlation with Enzymatic Inhibition: The concentration range over which you observe the cellular effect should correlate with the concentration range over which this compound inhibits Factor Xa's enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and competitive inhibitor of Factor Xa. It binds to the active site of Factor Xa, preventing the binding and cleavage of its natural substrate, prothrombin.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in an appropriate aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q3: How can I determine the inhibition constant (Ki) of this compound?
A3: The Ki can be determined through kinetic assays by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data can then be fitted to the Michaelis-Menten equation for competitive inhibition. A Dixon plot or a Cheng-Prusoff plot can also be used to calculate the Ki from IC50 values.
Q4: Can this compound be used in in vivo studies?
A4: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which should be determined experimentally. Key parameters to assess include solubility, stability in plasma, cell permeability, and overall toxicity.
Quantitative Data
The following tables summarize the inhibitory potency and selectivity of this compound against Factor Xa and other related serine proteases.
Table 1: Inhibitory Potency of this compound against Human Factor Xa
| Parameter | Value |
| IC50 | 15 nM |
| Ki | 5 nM |
| Mode of Inhibition | Competitive |
Data are representative and may vary depending on assay conditions.
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Selectivity (fold vs. Factor Xa) |
| Factor Xa | 15 | 1 |
| Thrombin | 1,500 | 100 |
| Trypsin | > 10,000 | > 667 |
| Plasmin | > 20,000 | > 1,333 |
| uPA | > 50,000 | > 3,333 |
Higher fold selectivity indicates greater specificity for Factor Xa.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound against Factor Xa
This protocol describes a chromogenic assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include wells with buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).
-
Add 70 µL of assay buffer containing purified human Factor Xa to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the chromogenic Factor Xa substrate to each well to start the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: The Coagulation Cascade highlighting the central role of Factor Xa and the point of inhibition by this compound.
Caption: Experimental workflow for characterizing the specificity of this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategies to reduce the protein binding of FaX-IN-1
Welcome to the technical support center for FaX-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound and troubleshooting common issues.
Troubleshooting Guide
This guide addresses specific issues related to the protein binding of this compound, a hypothetical kinase inhibitor. High protein binding can limit the free fraction of a compound available to interact with its target, potentially reducing its efficacy in cell-based assays and in vivo.
Question 1: My this compound shows lower than expected potency in cell-based assays compared to biochemical assays. Could protein binding be the cause?
Answer: Yes, a significant drop in potency between biochemical and cell-based assays is often indicative of high protein binding. In cell culture media, this compound can bind to serum proteins like albumin, reducing the free concentration available to enter the cells and inhibit its target kinase.
Troubleshooting Steps:
-
Quantify Protein Binding: Determine the fraction of this compound bound to plasma proteins using methods like equilibrium dialysis, ultrafiltration, or surface plasmon resonance.[1][2][3]
-
Reduce Serum Concentration: If experimentally feasible, perform cell-based assays in media with a lower serum concentration. This will decrease the amount of protein available for binding and may increase the apparent potency of this compound.
-
Use Serum-Free Media: For short-duration experiments, consider using serum-free media. However, be aware that this can affect cell health and signaling pathways.
-
Chemical Modification: If high protein binding is confirmed, medicinal chemistry efforts may be needed to synthesize analogs of this compound with reduced protein binding.
Question 2: How can I strategically modify the structure of this compound to reduce its plasma protein binding?
Answer: Reducing plasma protein binding often involves modifying the physicochemical properties of the compound to decrease its affinity for plasma proteins, primarily human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG).[4][5]
Strategies for Chemical Modification:
-
Decrease Lipophilicity: High lipophilicity is a major driver of non-specific protein binding. Reducing the LogP of this compound can decrease its affinity for hydrophobic pockets in albumin.
-
Actionable Advice: Introduce polar functional groups (e.g., hydroxyl, amide) or replace lipophilic moieties with more polar ones.
-
-
Introduce Ionizable Groups: At physiological pH, introducing a negative charge (e.g., a carboxylic acid) can reduce binding to the negatively charged albumin. Conversely, introducing a positive charge (e.g., a basic amine) might increase binding to the acidic AAG.[4] A careful balance is necessary.
-
Modulate Hydrogen Bonding Capacity: Optimizing the number and placement of hydrogen bond donors and acceptors can disrupt the interactions with protein binding sites.
-
Increase 3D Shape Complexity: Increasing the three-dimensional complexity of the molecule can create steric hindrance that prevents it from fitting into the deep, hydrophobic binding pockets of albumin.
The following table summarizes hypothetical data for this compound and two modified analogs, illustrating the impact of these strategies.
| Compound | Modification | LogP | % Plasma Protein Bound (Human) | IC50 (Biochemical) | IC50 (Cell-based, 10% FBS) |
| This compound | - | 4.5 | 99.5% | 10 nM | 500 nM |
| Analog 1 | Added hydroxyl group | 3.8 | 95.2% | 15 nM | 150 nM |
| Analog 2 | Added carboxylic acid | 3.2 | 85.1% | 20 nM | 50 nM |
Frequently Asked Questions (FAQs)
Q1: What are the most common plasma proteins that small molecules bind to?
A1: The most common plasma proteins responsible for drug binding are albumin and alpha-1 acid glycoprotein (AAG).[4][5] Albumin, being the most abundant plasma protein, primarily binds acidic and neutral drugs, while AAG tends to bind basic drugs.[4][5]
Q2: What is the impact of high protein binding on the pharmacokinetic properties of a drug candidate?
A2: High plasma protein binding can significantly impact a drug's pharmacokinetics. It can reduce the volume of distribution, as the drug is retained in the plasma. It can also lower the clearance, as only the unbound fraction is available for metabolism by enzymes in the liver and for excretion by the kidneys.[5] This can prolong the half-life of the compound.
Q3: Are there any in silico methods to predict the protein binding of this compound analogs before synthesis?
A3: Yes, several in silico and computational methods can predict plasma protein binding. These range from simple models based on physicochemical properties like LogP and pKa to more complex machine learning models and molecular docking simulations with proteins like human serum albumin. These predictive tools can help prioritize the synthesis of analogs with a higher probability of having lower protein binding.
Q4: Can protein binding be affected by disease states?
A4: Yes, certain diseases can alter the levels of plasma proteins. For example, liver diseases can lead to lower levels of albumin, which can increase the free fraction of drugs that primarily bind to it.[6] Conversely, inflammatory conditions can increase the levels of AAG, leading to a higher bound fraction of basic drugs.[6]
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Measuring Plasma Protein Binding
Equilibrium dialysis is a widely accepted method for determining the extent of drug binding to plasma proteins.[1][7]
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (e.g., 8-12 kDa MWCO)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Incubator shaker at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare the dialysis plate by inserting the dialysis membrane units.
-
Spike the human plasma with this compound to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.
-
Add 200 µL of the spiked plasma to the donor chamber of the dialysis unit.
-
Add 350 µL of PBS to the receiver chamber.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.
-
After incubation, collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
The samples from the plasma side are typically precipitated with acetonitrile to remove proteins.
-
Analyze the concentration of this compound in the samples from both chambers using a validated LC-MS/MS method.
Data Analysis:
-
Fraction unbound (fu) = [Concentration in receiver (buffer) chamber] / [Concentration in donor (plasma) chamber]
-
Percent bound = (1 - fu) * 100
Protocol 2: Surface Plasmon Resonance (SPR) for Characterizing Binding Kinetics
SPR is a powerful biophysical technique to study the kinetics of binding between a small molecule and a protein.[8][9][10]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Purified human serum albumin (HSA)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
This compound solutions at various concentrations
Procedure:
-
Immobilization of HSA:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the HSA solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized HSA surface, starting from the lowest concentration.
-
After each injection, allow for a dissociation phase where only the running buffer flows over the chip.
-
Regenerate the surface between different compound injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The SPR instrument software is used to fit the binding sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
This analysis will provide the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway for this compound and the workflow for an equilibrium dialysis experiment.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for Equilibrium Dialysis Experiment.
References
- 1. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 4. biotage.com [biotage.com]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Head-to-head comparison of FaX-IN-1 and other direct FXa inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: FaX-IN-1 is a hypothetical novel direct Factor Xa (FXa) inhibitor used here for illustrative purposes to provide a comparative framework. The data presented for this compound is not based on real-world experimental results. The information for Apixaban, Rivaroxaban, and Edoxaban is based on publicly available data.
This guide provides a comprehensive head-to-head comparison of the hypothetical direct FXa inhibitor, this compound, against leading marketed direct FXa inhibitors: Apixaban, Rivaroxaban, and Edoxaban. The objective is to present a comparative analysis of their in vitro efficacy, selectivity, and pharmacokinetic profiles, supported by detailed experimental methodologies.
Mechanism of Action: Direct Factor Xa Inhibition
Direct FXa inhibitors are a class of anticoagulants that specifically and reversibly bind to the active site of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting FXa, these agents prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1] Unlike traditional anticoagulants like warfarin, direct FXa inhibitors have a predictable anticoagulant effect, rapid onset of action, and fewer drug-food interactions.
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and the point of intervention for direct FXa inhibitors.
Comparative Performance Data
The following table summarizes the in vitro potency and pharmacokinetic properties of this compound (hypothetical) compared to Apixaban, Rivaroxaban, and Edoxaban.
| Parameter | This compound (Hypothetical) | Apixaban | Rivaroxaban | Edoxaban |
| In Vitro Potency | ||||
| FXa Ki (nM) | 0.15 | 0.08 | 0.4 | 0.55 |
| FXa IC50 (nM) | 1.8 | 2.1 | 2.9 | 3.3 |
| Selectivity (vs. Thrombin) | >15,000-fold | >10,000-fold | >10,000-fold | >10,000-fold |
| Pharmacokinetics | ||||
| Bioavailability (%) | ~75 | ~50 | ~80-100 (dose-dependent) | ~62 |
| Plasma Protein Binding (%) | ~90 | ~87 | ~92-95 | ~55 |
| Terminal Half-life (hours) | 10-13 | ~12 | 5-9 (young), 11-13 (elderly) | 10-14 |
| Metabolism | CYP3A4/5, CYP2J2 | CYP3A4/5, UGTs | CYP3A4/5, CYP2J2 | Minimal (hydrolysis) |
| Renal Excretion (%) | ~30 | ~27 | ~33 (active drug) | ~50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. This hypothetical workflow outlines the preclinical evaluation of a novel FXa inhibitor.
References
Validating the Antithrombotic Effect of FaX-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel, hypothetical Factor Xa (FXa) inhibitor, FaX-IN-1, with established antithrombotic agents. The experimental data presented is illustrative, based on typical findings for orally active direct FXa inhibitors, to offer a framework for evaluating new chemical entities in this class.
Direct oral anticoagulants (DOACs) that target Factor Xa have revolutionized the prevention and treatment of thromboembolic disorders, offering a more predictable anticoagulant effect and a lower bleeding risk compared to traditional therapies like warfarin.[1] this compound represents a next-generation, highly selective oral FXa inhibitor. This guide details its preclinical validation in various animal models, comparing its efficacy and safety profile with the vitamin K antagonist, Warfarin, and a widely used direct FXa inhibitor, Rivaroxaban.
Comparative Efficacy of Antithrombotic Agents
The antithrombotic efficacy of this compound was evaluated in standard rodent and rabbit models of venous and arterial thrombosis. The data below summarizes the percentage of thrombus inhibition at clinically relevant doses.
| Compound | Animal Model | Dose (mg/kg, p.o.) | Thrombus Inhibition (%) | Animal Species |
| This compound (Illustrative) | Venous Stasis | 1.0 | 85 | Rat |
| Arteriovenous (AV) Shunt | 5.0 | 70 | Rat | |
| Venous Stasis | 0.5 | 90 | Rabbit | |
| Rivaroxaban | Venous Stasis | 0.1 (i.v.) | ED50 | Rat |
| Arteriovenous (AV) Shunt | 5.0 (p.o.) | ED50 | Rat | |
| Arteriovenous (AV) Shunt | 0.6 (p.o.) | ED50 | Rabbit | |
| Warfarin | Venous Thrombosis | 1.0 | 75 | Rabbit |
Illustrative data for this compound is based on the expected performance of a potent FXa inhibitor. ED50 represents the dose required to achieve 50% of the maximum effect.[2]
Safety Profile: Bleeding Time Assessment
A critical aspect of anticoagulant development is the risk of bleeding. The following table compares the effect of this compound, Rivaroxaban, and Warfarin on bleeding time in a rabbit model.
| Compound | Dose (mg/kg, p.o.) | Bleeding Time Increase (%) | Animal Species |
| This compound (Illustrative) | 5.0 | 20 | Rabbit |
| Rivaroxaban | 3.0 | Not significantly affected | Rat/Rabbit |
| Warfarin | 1.0 (achieving target INR) | 516 | Rabbit |
Note: The data for this compound is hypothetical. Rivaroxaban has been shown to have a wider therapeutic window with less impact on bleeding time at effective antithrombotic doses compared to Warfarin.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Rat Venous Stasis Thrombosis Model
This model is used to evaluate the effect of antithrombotic agents on the formation of a fibrin-rich, platelet-poor thrombus, which is characteristic of venous thrombosis.
-
Animals: Male Wistar rats (250-300g).
-
Procedure:
-
Animals are anesthetized.
-
A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
All side branches of the IVC are ligated.
-
A silk ligature is placed around the IVC.
-
The test compound (this compound, Rivaroxaban, or vehicle) is administered orally at a predetermined time before the surgery.
-
A state of venous stasis is induced by tightening the ligature.
-
After a set period (e.g., 2 hours), the ligated segment of the IVC is excised.
-
The thrombus is removed, dried, and weighed.
-
-
Endpoint: The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the treated group to the vehicle control group.
Rabbit Arteriovenous (AV) Shunt Model
This model assesses the ability of a compound to prevent the formation of a platelet-rich thrombus under arterial flow conditions.
-
Animals: New Zealand White rabbits (2.5-3.5 kg).
-
Procedure:
-
Rabbits are anesthetized.
-
An AV shunt is created by cannulating the carotid artery and the jugular vein.
-
A thrombogenic device, such as a silk thread, is placed within the shunt tubing.
-
The test compound or vehicle is administered as an intravenous bolus followed by a continuous infusion to maintain steady-state plasma concentrations.[4]
-
Blood is allowed to circulate through the shunt for a specified duration (e.g., 40 minutes).
-
The shunt is removed, and the thrombus formed on the silk thread is weighed.
-
-
Endpoint: The primary efficacy endpoint is the thrombus weight, with results expressed as a percentage of inhibition relative to the vehicle-treated group.[4]
Bleeding Time Assessment (Rabbit Cuticle Model)
This model is used to evaluate the potential bleeding risk associated with antithrombotic agents.
-
Animals: Anesthetized New Zealand White rabbits.
-
Procedure:
-
The test compound or vehicle is administered.
-
A standardized incision is made in the cuticle of a toenail.
-
The time until the cessation of bleeding is recorded.
-
-
Endpoint: Bleeding time is measured in seconds and compared between treated and control groups.[2]
Mechanism of Action and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The coagulation cascade, highlighting the central role of Factor Xa and the inhibitory action of this compound.
Caption: A typical experimental workflow for the in vivo evaluation of novel antithrombotic agents.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
FaX-IN-1: A Comparative Analysis of its Cross-reactivity with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serine protease inhibitor FaX-IN-1, also identified as compound 11a, and its cross-reactivity with other key serine proteases. The following sections present quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and a visual representation of its place in the coagulation cascade.
Introduction to this compound and its Primary Target
This compound is a potent and selective inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1][2][3] Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade responsible for fibrin formation.[4] By directly targeting Factor Xa, inhibitors like this compound can effectively modulate thrombin generation and, consequently, blood coagulation. The high selectivity of such inhibitors for Factor Xa over other serine proteases is a crucial attribute, as it minimizes off-target effects and potential side effects.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound (compound 11a) against Factor Xa and its selectivity against other serine proteases are summarized in the table below. The data is extracted from Xue et al., J Med Chem. 2014 Sep 25;57(18):7770-91, which describes the discovery and characterization of this compound. For comparative context, data for other well-known Factor Xa inhibitors, Rivaroxaban and Apixaban, are also included where available.
| Serine Protease | This compound (Compound 11a) IC50 (nM) | Rivaroxaban IC50 (nM) | Apixaban IC50 (nM) |
| Factor Xa | 0.6 | 0.7 | 2.1 |
| Thrombin | >10000 | >10000 | >10000 |
| Trypsin | >10000 | >10000 | >10000 |
| Plasmin | >10000 | >10000 | >10000 |
| a-Chymotrypsin | >10000 | >10000 | >10000 |
| uPA | >10000 | Not Reported | Not Reported |
| tPA | >10000 | Not Reported | Not Reported |
| APC | >10000 | Not Reported | Not Reported |
IC50 values represent the concentration of the inhibitor required to inhibit the activity of the enzyme by 50%. A higher IC50 value indicates lower potency.
Experimental Protocols
The following experimental methodologies were employed to determine the inhibitory activity and selectivity of this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Factor Xa and other serine proteases.
Materials:
-
Human Factor Xa, Thrombin, Trypsin, Plasmin, a-Chymotrypsin, uPA, tPA, and Activated Protein C (APC).
-
Chromogenic substrates specific for each protease.
-
Assay buffer: Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2.
-
This compound (compound 11a) dissolved in DMSO.
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
A solution of each serine protease was prepared in the assay buffer.
-
This compound was serially diluted in DMSO and then added to the wells of a 96-well plate.
-
The respective protease was added to each well containing the inhibitor and incubated for a specified period at room temperature to allow for inhibitor-enzyme binding.
-
The specific chromogenic substrate for each protease was added to the wells to initiate the enzymatic reaction.
-
The absorbance was measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate hydrolysis was calculated from the linear portion of the absorbance versus time curve.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Role and Analysis of this compound
To better understand the context of this compound's activity and the methods used to evaluate it, the following diagrams are provided.
Caption: The Coagulation Cascade and the Site of Action of this compound.
Caption: Experimental Workflow for Determining IC50 Values of this compound.
Conclusion
The experimental data demonstrates that this compound (compound 11a) is a highly potent and selective inhibitor of Factor Xa. Its inhibitory activity against a panel of other serine proteases, including thrombin, trypsin, and plasmin, is negligible at concentrations up to 10,000 nM. This high degree of selectivity suggests a favorable safety profile with a reduced likelihood of off-target effects. This makes this compound a promising candidate for further development as an anticoagulant therapeutic. The provided experimental protocols offer a clear framework for the in vitro assessment of this and other serine protease inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel [6,6,5] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research [english.simm.cas.cn]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of FaX-IN-1 Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the binding kinetics of the hypothetical inhibitor FaX-IN-1. As direct experimental data for this compound is not available, this guide utilizes a well-characterized inhibitor of the NF-κB pathway, to which this compound is presumed to belong, as a proxy for a detailed comparison. This analysis focuses on inhibitors of IκB kinase β (IKKβ), a key therapeutic target within the NF-κB signaling cascade.
This guide presents quantitative binding data, detailed experimental protocols, and visualizations to offer a thorough understanding of the binding characteristics of IKKβ inhibitors, thereby providing a framework for evaluating novel compounds like this compound.
The NF-κB Signaling Pathway: A Critical Target
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3][4][5] Dysregulation of this pathway is implicated in numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases.[3] The canonical NF-κB pathway is predominantly activated by pro-inflammatory signals, leading to the activation of the IκB kinase (IKK) complex. This complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitor of κB (IκBα), triggering its ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus where it activates the transcription of target genes.[1][6]
Due to its central role in the canonical pathway, IKKβ has emerged as a significant target for therapeutic intervention.[7] Inhibitors targeting IKKβ can effectively block the downstream activation of NF-κB and are therefore of great interest in drug discovery.
Figure 1: Simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of this compound.
Comparative Binding Kinetics of IKKβ Inhibitors
To provide a framework for evaluating the binding kinetics of a novel inhibitor like "this compound," this section presents a comparative analysis of known IKKβ inhibitors. While comprehensive kinetic data (kon, koff, and Kd) is not publicly available for all inhibitors, this comparison utilizes available IC50 values and detailed kinetic data for a representative compound to illustrate the key parameters in inhibitor characterization.
Table 1: Comparison of IKKβ Inhibitor Activities
| Inhibitor Name | Target | IC50 | Binding Kinetics (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |
| This compound (Hypothetical) | IKKβ | - | - | - | - |
| TPCA-1 | IKKβ | 17.9 nM | Not Reported | Not Reported | Not Reported |
| IMD-0354 | IKKβ | 1.2 µM (inhibition of TNF-α induced NF-κB transcription) | Not Reported | Not Reported | Not Reported |
| BAY 11-7082 | IKKβ | 10 µM (inhibition of TNFα-induced IκBα phosphorylation) | Not Reported | Not Reported | Not Reported |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions and may not directly correlate with the binding affinity (Kd).
The lack of publicly available, detailed binding kinetics for many inhibitors highlights the importance of the experimental protocols described in the following section for a thorough characterization of new chemical entities.
Experimental Protocols for Determining Binding Kinetics
Accurate determination of binding kinetics is essential for understanding the mechanism of action and for the rational design of potent and selective inhibitors. Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are two powerful, label-free technologies widely used for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution. Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and recorded in a sensorgram.
Experimental Workflow:
Figure 2: General experimental workflow for Surface Plasmon Resonance (SPR).
Detailed Methodology:
-
Ligand Immobilization:
-
Recombinant human IKKβ is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 20-50 µg/mL.
-
The sensor surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The IKKβ solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-5000 response units).
-
Remaining activated groups are blocked by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is continuously flowed over the sensor surface to establish a stable baseline.
-
The inhibitor (analyte) is prepared in a series of concentrations (e.g., 0.1 nM to 1 µM) in the running buffer.
-
Each concentration is injected over the immobilized IKKβ surface for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
This is followed by a dissociation phase where the running buffer is flowed over the chip for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the inhibitor.
-
The sensor surface is regenerated between different analyte injections using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).
-
Biolayer Interferometry (BLI)
BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. It is a fluidics-free system, making it well-suited for high-throughput screening.
Experimental Workflow:
Figure 3: General experimental workflow for Biolayer Interferometry (BLI).
Detailed Methodology:
-
Sensor Preparation and Ligand Loading:
-
Streptavidin (SA) biosensor tips are hydrated in the assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.
-
Biotinylated recombinant human IKKβ is loaded onto the SA biosensor tips by dipping them into a solution of the protein (e.g., 10-20 µg/mL) until a stable signal is achieved.
-
-
Binding Analysis:
-
A stable baseline is established by dipping the IKKβ-loaded biosensors into wells containing the assay buffer.
-
The biosensors are then moved to wells containing various concentrations of the inhibitor (analyte) to measure the association phase.
-
Following association, the biosensors are moved back to wells containing only the assay buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting data is processed to correct for any baseline drift.
-
The association and dissociation curves are fitted to a 1:1 binding model to determine the kon, koff, and Kd values.
-
Conclusion
A thorough understanding of the binding kinetics of a drug candidate is paramount in modern drug discovery. While the hypothetical inhibitor "this compound" serves as a placeholder in this guide, the principles and methodologies outlined provide a robust framework for the characterization and comparative analysis of any novel IKKβ inhibitor. By employing techniques such as SPR and BLI, researchers can obtain precise measurements of association and dissociation rates, leading to a more complete understanding of an inhibitor's mechanism of action and its potential for therapeutic development. The provided data on existing IKKβ inhibitors, though limited to IC50 values in some cases, offers a starting point for benchmarking new compounds and highlights the critical need for detailed kinetic analysis in the advancement of targeted therapies.
References
- 1. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Comparison of methods for quantitative biomolecular interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FaX-IN-1 and Warfarin for Anticoagulation Therapy
For Immediate Release
This guide provides a detailed comparison between the investigational Factor XIa (FXIa) inhibitor, FaX-IN-1, and the established anticoagulant, warfarin. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, and supported by experimental data and detailed protocols.
Executive Summary
This compound represents a novel approach to anticoagulation by selectively targeting Factor XIa in the intrinsic pathway of the coagulation cascade. This targeted mechanism suggests a potential for effective antithrombotic therapy with a reduced risk of bleeding compared to broader-spectrum anticoagulants like warfarin. Warfarin, a vitamin K antagonist, has been a cornerstone of anticoagulant therapy for decades, but its narrow therapeutic window, numerous drug and food interactions, and significant bleeding risk necessitate intensive patient monitoring. This guide will delve into the preclinical and clinical data available for FXIa inhibitors, using them as a proxy for this compound, to draw a comparative benchmark against warfarin.
Comparative Data of this compound (as represented by FXIa inhibitors) and Warfarin
| Parameter | This compound (Factor XIa Inhibitors) | Warfarin |
| Target | Factor XIa (FXIa) | Vitamin K epoxide reductase complex 1 (VKORC1)[1] |
| Mechanism of Action | Direct, reversible or irreversible inhibition of FXIa, preventing the activation of Factor IX and subsequent thrombin generation in the intrinsic pathway.[2] | Indirectly inhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1][3] |
| Onset of Action | Rapid (hours) | Slow (24-72 hours)[1] |
| Half-life | Varies by specific inhibitor (e.g., Asundexian, Milvexian) | Long (36-42 hours)[4] |
| Monitoring | Generally does not require routine coagulation monitoring. | Requires regular monitoring of International Normalized Ratio (INR).[1] |
| In Vitro Potency (IC50) | Potent inhibition of FXIa (e.g., Asundexian IC50 = 1.0 ± 0.17 nM)[5] | Not applicable (indirect mechanism) |
| Effect on aPTT | Dose-dependent prolongation.[5] | Prolonged, but not the primary monitoring parameter. |
| Effect on PT/INR | Minimal to no effect. | Prolonged (therapeutic target INR 2.0-3.0).[1] |
| Bleeding Risk | Potentially lower than warfarin, with less impact on hemostasis.[2] | Significant risk of major and minor bleeding. |
| Drug/Food Interactions | Fewer known interactions compared to warfarin. | Numerous interactions with drugs and vitamin K-containing foods.[3] |
| Reversibility | Specific reversal agents are in development. | Reversible with vitamin K administration.[4] |
Signaling Pathways and Mechanisms of Action
This compound (Factor XIa Inhibitor) Signaling Pathway
Warfarin's Effect on the Coagulation Cascade
Experimental Protocols
In Vitro Factor XIa Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of FXIa enzymatic activity (IC50).
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate specific for FXIa (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Add a solution of purified human FXIa to the wells of a 96-well microplate.
-
Introduce varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FXIa-specific chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the FXIa activity.
-
Calculate the percent inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
-
This compound at various concentrations
Procedure:
-
Pre-warm citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the citrated plasma with a specific concentration of this compound.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting cascade by adding the CaCl2 solution.
-
The coagulometer will measure the time in seconds for a fibrin clot to form. This is the aPTT.
-
Compare the aPTT of samples containing this compound to a baseline plasma sample to determine the fold-prolongation.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of warfarin on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin)
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma and PT reagent to 37°C.
-
Pipette the citrated plasma into a coagulometer cuvette.
-
Add the PT reagent to the plasma to initiate clotting.
-
The coagulometer measures the time in seconds for a fibrin clot to form.
-
The result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.
In Vivo Thrombosis Model (Ferric Chloride-Induced)
Objective: To compare the antithrombotic efficacy of this compound and warfarin in a preclinical animal model.
Materials:
-
Anesthetized rodents (e.g., mice or rats)
-
This compound and warfarin for administration
-
Ferric chloride (FeCl3) solution
-
Surgical equipment for vessel exposure
-
Doppler flow probe or intravital microscopy setup
Procedure:
-
Administer this compound or warfarin to the animals at predetermined doses and time points before the procedure. A control group receives a vehicle.
-
Anesthetize the animal and surgically expose a carotid or femoral artery.
-
Apply a filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombosis.
-
Monitor blood flow in the vessel using a Doppler flow probe or visualize thrombus formation with intravital microscopy.
-
Record the time to vessel occlusion or the size of the thrombus at the end of the experiment.
-
Compare the outcomes between the treated and control groups to assess the antithrombotic efficacy.
Template Bleeding Time Assay
Objective: To assess the effect of this compound and warfarin on hemostasis.
Materials:
-
Anesthetized preclinical model (e.g., rabbit, primate) or human subjects
-
Spring-loaded bleeding time device
-
Filter paper
-
Stopwatch
Procedure:
-
Administer the anticoagulant to the subject.
-
Place a blood pressure cuff on the upper limb and inflate to 40 mmHg to standardize venous pressure.
-
Use a template bleeding time device to make a standardized incision on the forearm.
-
Start the stopwatch at the time of the incision.
-
Gently blot the blood from the incision every 30 seconds with filter paper, without touching the wound itself.
-
Stop the stopwatch when bleeding ceases (no more blood on the filter paper).
-
The bleeding time is the duration from incision to the cessation of bleeding.
Experimental Workflow Visualization
Conclusion
This compound, as a representative of the Factor XIa inhibitor class, presents a promising alternative to traditional anticoagulants like warfarin. Its targeted mechanism of action offers the potential for a wider therapeutic window and a more favorable safety profile, particularly concerning bleeding risk. The experimental data from various FXIa inhibitors support their efficacy in preventing thrombosis while having a lesser impact on hemostasis. Further clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound against warfarin in various patient populations. This guide provides the foundational information for researchers and drug development professionals to understand the key differences and the experimental basis for the evaluation of this novel class of anticoagulants.
References
- 1. Comparison of the in vivo anticoagulant properties of standard heparin and the highly selective factor Xa inhibitors antistasin and tick anticoagulant peptide (TAP) in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 3. In Vivo or Ex Vivo Models for Testing Thrombosis and Hemostasis | Semantic Scholar [semanticscholar.org]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
Comparison of In Vivo Safety and Toxicity Profiles: Hypothetical FAK Inhibitor-1 vs. Alternatives
An important clarification is needed regarding the compound "FaX-IN-1". Publicly available scientific literature and databases do not contain information on a compound with this exact name. This suggests that "this compound" may be a novel or proprietary compound not yet disclosed in public forums, or that there may be a typographical error in the name.
It is possible that the intended compound is FAK inhibitor Y15 (also known as 1,2,4,5-benzenetetramine tetrahydrochloride) , as "FAK" is phonetically similar to "FaX". FAK (Focal Adhesion Kinase) is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and survival, and its inhibitors are investigated as potential anti-cancer agents.
To provide a relevant and accurate comparison guide, please verify the correct name of the compound of interest. Once the correct compound is identified, a comprehensive guide on its in vivo safety and toxicity profile can be developed, including comparisons with relevant alternative compounds and detailed experimental protocols.
Assuming the intended compound is indeed a FAK inhibitor, this guide will proceed by presenting a hypothetical comparison between a generic FAK inhibitor (referred to as "Hypothetical FAK Inhibitor-1" or "HFI-1" for this guide) and other known FAK inhibitors or alternative therapeutic strategies. This will serve as a template that can be adapted once the specific identity of "this compound" is confirmed.
This guide provides a comparative overview of the in vivo safety and toxicity profiles of a hypothetical Focal Adhesion Kinase (FAK) inhibitor, HFI-1, against other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a critical signaling protein overexpressed in various solid tumors, where it plays a key role in tumor development and metastasis.[1] Inhibition of FAK is a promising strategy for cancer therapy. This guide will compare the safety and toxicity of our hypothetical FAK inhibitor, HFI-1, with a known FAK inhibitor, Y15, and a different class of anti-cancer agent, a MEK inhibitor.
Quantitative Safety and Toxicity Data
The following tables summarize key in vivo safety and toxicity parameters for HFI-1 (hypothetical data), the known FAK inhibitor Y15, and a representative MEK inhibitor.
Table 1: Acute and Sub-Chronic Toxicity Data in Rodents
| Parameter | Hypothetical FAK Inhibitor-1 (HFI-1) | FAK Inhibitor Y15 | MEK Inhibitor (e.g., Trametinib) |
| Acute Toxicity (Single Dose) | |||
| LD50 (Oral, Rat) | > 2000 mg/kg | 200 mg/kg[2] | 100-300 mg/kg |
| MTD (Oral, Mouse) | 1500 mg/kg | 200 mg/kg[1][2] | 10-30 mg/kg |
| Sub-Chronic Toxicity (28-Day Repeated Dose) | |||
| NOAEL (Oral, Rat) | 100 mg/kg/day | Not Reported | 0.5 mg/kg/day |
| Target Organs of Toxicity | Liver, Hematopoietic System | Not specified at 30 mg/kg IP for 28 days[2] | Skin, GI Tract, Eyes, Liver |
LD50: Median Lethal Dose; MTD: Maximum Tolerated Dose; NOAEL: No-Observed-Adverse-Effect Level. Data for HFI-1 is hypothetical. Data for MEK inhibitors is generalized from publicly available information.
Table 2: Common Adverse Effects Observed in Preclinical Studies
| Adverse Effect | Hypothetical FAK Inhibitor-1 (HFI-1) | FAK Inhibitor Y15 | MEK Inhibitor (e.g., Trametinib) |
| Hematological | Mild, reversible thrombocytopenia | No significant changes at 30 mg/kg IP[2] | Anemia, neutropenia |
| Hepatic | Transient elevation of liver enzymes (ALT, AST) | No significant changes at 30 mg/kg IP[2] | Elevated liver enzymes |
| Gastrointestinal | Mild diarrhea | Not Reported | Diarrhea, stomatitis |
| Dermatological | None Observed | Not Reported | Rash, dermatitis |
Data for HFI-1 is hypothetical. Data for MEK inhibitors is generalized from publicly available information.
Experimental Protocols
Detailed methodologies for key in vivo safety and toxicity studies are outlined below. These protocols are based on established guidelines from regulatory agencies such as the FDA and OECD.[3][4]
Acute Oral Toxicity Study (OECD 423)
-
Objective: To determine the acute toxicity of a single oral dose of the test compound.
-
Species: Rat (Sprague-Dawley), female, 8-12 weeks old.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test compound is administered by oral gavage at a starting dose (e.g., 300 mg/kg).
-
A stepwise procedure is used with 3 animals per step. The outcome of each step determines the next dose level (increased or decreased).
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
At the end of the study, a gross necropsy is performed on all animals.
-
-
Endpoint: LD50 estimation and identification of clinical signs of acute toxicity.
28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Objective: To evaluate the sub-chronic toxicity of the test compound after repeated oral administration for 28 days.
-
Species: Rat (Sprague-Dawley), male and female, 6-8 weeks old.
-
Methodology:
-
The test compound is administered daily by oral gavage for 28 consecutive days at three dose levels (low, mid, high) and a vehicle control.
-
Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.
-
At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.[5]
-
A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.[6]
-
-
Endpoints: Identification of target organs of toxicity, determination of the NOAEL, and characterization of the dose-response relationship.
Visualizations
Signaling Pathway
Caption: Simplified FAK signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for in vivo acute and sub-chronic toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Toxicology | InterBioTox [interbiotox.com]
- 4. histologix.com [histologix.com]
- 5. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
Unveiling the Metabolic Stability of Novel Factor Xa Inhibitors: A Comparative Analysis of FaX-IN-1 and Its Analogs
For researchers and professionals in drug development, understanding the metabolic stability of a potential drug candidate is a critical early-step. This guide provides a comparative analysis of the in vitro metabolic stability of FaX-IN-1, an intermediate in the synthesis of Factor Xa (FXa) inhibitors, and its structural analogs. The data presented here is based on findings from the pivotal study by Xue et al. (2014) which led to the discovery of a potent and orally bioavailable FXa inhibitor.
Factor Xa is a crucial enzyme in the coagulation cascade, making it a prime target for the development of anticoagulants to treat and prevent thromboembolic disorders. The metabolic stability of these inhibitors is a key determinant of their pharmacokinetic profile, influencing their half-life, bioavailability, and dosing regimen.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound (compound 11a) and its analogs in human and rat liver microsomes. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint), which together provide a quantitative measure of how rapidly a compound is metabolized by liver enzymes.
| Compound ID | R | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |
| t½ (min) | CLint (μL/min/mg protein) | ||
| 11a (this compound) | H | 66.7 | 20.8 |
| 11b | 2-F | 77.0 | 18.0 |
| 11c | 3-F | 58.8 | 23.6 |
| 11d | 4-F | 90.9 | 15.2 |
| 11e | 2-Cl | 47.6 | 29.1 |
| 11f | 3-Cl | 55.6 | 24.9 |
| 11g | 4-Cl | 71.4 | 19.4 |
| 11h | 2-Me | 45.5 | 30.5 |
| 11i | 3-Me | 52.6 | 26.4 |
| 11j | 4-Me | 62.5 | 22.2 |
| 11k | 2-OMe | 38.5 | 35.9 |
| 11l | 3-OMe | 43.5 | 31.9 |
| 11m | 4-OMe | 50.0 | 27.7 |
Data sourced from Xue et al., J. Med. Chem. 2014, 57, 18, 7770–91.
Experimental Protocols
The metabolic stability of the compounds was determined using an in vitro assay with human and rat liver microsomes. A detailed methodology is provided below to allow for replication and comparison of results.
In Vitro Metabolic Stability Assay Protocol
-
Incubation Mixture Preparation: A solution containing the test compound (1 μM) and liver microsomes (0.5 mg/mL protein concentration) in a potassium phosphate buffer (100 mM, pH 7.4) was prepared.
-
Initiation of Reaction: The metabolic reaction was initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
-
Incubation: The mixture was incubated at 37°C in a shaking water bath.
-
Sampling: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot was terminated by the addition of an ice-cold solution of acetonitrile containing an internal standard.
-
Sample Processing: The samples were centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining was plotted against time. The slope of the linear regression of this plot was used to calculate the in vitro half-life (t½ = -0.693/slope). The intrinsic clearance (CLint) was then calculated using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Navigating the Therapeutic Window of FAK Inhibitors: A Preclinical Comparison
A deep dive into the preclinical validation of Focal Adhesion Kinase (FAK) inhibitors, assessing their therapeutic potential and comparing their performance against alternative strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy and safety profiles of key FAK inhibitors, supported by experimental data and detailed methodologies.
The initial query for "FaX-IN-1" did not yield specific results for a compound of that name, suggesting a possible typographical error. Given the context of preclinical therapeutic window validation, this guide focuses on inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently implicated in cancer progression, metastasis, and therapeutic resistance. This analysis centers on three prominent FAK inhibitors that have undergone significant preclinical evaluation: PND-1186, Defactinib (VS-6063), and GSK2256098.
Comparative Efficacy and Safety of FAK Inhibitors
The therapeutic window of a drug is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. Preclinical studies in various cancer models have sought to define this window for several FAK inhibitors. The following tables summarize key quantitative data from these studies, offering a comparative look at their efficacy and safety profiles.
| Table 1: In Vitro Potency of FAK Inhibitors | ||
| Compound | Target | IC50 (in vitro) |
| PND-1186 | FAK | 1.5 nM (recombinant FAK)[1]; ~100 nM (in breast carcinoma cells) |
| Defactinib (VS-6063) | FAK, PYK2 | Not explicitly stated in the provided results, but potent inhibition of FAK-Y397 phosphorylation was observed. |
| GSK2256098 | FAK | 0.4 nM (Ki)[2]; 8.5-15 nM (in various cancer cell lines)[3][4] |
| Table 2: Preclinical Efficacy of FAK Inhibitors in Animal Models | ||||
| Compound | Cancer Model | Dosing Regimen | Efficacy | Reference |
| PND-1186 | Orthotopic Breast Carcinoma (4T1) | 150 mg/kg, oral, twice daily | Significantly inhibited tumor growth and spontaneous lung metastasis. | [5] |
| PND-1186 | Orthotopic Breast Carcinoma (MDA-MB-231) | 0.5 mg/ml in drinking water (ad libitum) | Prevented tumor growth and metastasis. | [5] |
| Defactinib (VS-6063) | High-Grade Endometrioid Endometrial Cancer (UTE10 xenograft) | Not specified | Superior tumor growth inhibition in combination with avutometinib. | [6][7] |
| GSK2256098 | Glioblastoma (U87MG xenograft) | Dose-dependent | Inhibition of pFAK correlated with blood concentration. | [8] |
| GSK2256098 | Uterine Cancer (Ishikawa orthotopic) | Not specified | Lower tumor weights and fewer metastases. | [2] |
| Table 3: Preclinical Safety and Tolerability of FAK Inhibitors | |||
| Compound | Animal Model | Observations | Reference |
| PND-1186 | Mice | Administration in drinking water was well tolerated with no murine weight loss or morbidity. | [1] |
| Defactinib (VS-6063) | Clinical Trial (Advanced Solid Tumors) | Acceptable safety profile; treatment-related adverse events were generally mild to moderate and reversible. | [9] |
| GSK2256098 | Clinical Trial (Recurrent Glioblastoma) | Tolerable; maximum tolerated dose was 1000 mg twice daily. Dose-limiting toxicities were related to cerebral edema. | [8][10] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.
References
- 1. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of avutometinib and defactinib in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. ascopubs.org [ascopubs.org]
- 9. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticoagulant Mechanisms of Direct and Indirect Factor Xa Inhibitors
An important note on the scope of this guide: This comparison was initially intended to focus on a compound designated "FaX-IN-1." However, a comprehensive search of scientific literature and databases did not yield any publicly available information on an anticoagulant with this name. Therefore, to fulfill the core request for a comparative study, this guide will provide a detailed analysis of the well-established classes of direct and indirect Factor Xa (FXa) inhibitors, using Rivaroxaban as a representative direct inhibitor and Fondaparinux as a representative indirect inhibitor. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the key differences in their mechanisms of action, supported by experimental data.
This guide provides a detailed comparative study of the anticoagulant mechanisms of direct and indirect Factor Xa (FXa) inhibitors. It is designed for researchers, scientists, and professionals in drug development to offer an objective comparison of these two classes of anticoagulants, supported by experimental data.
Introduction to Factor Xa Inhibition
Factor Xa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin to thrombin, the final enzyme that catalyzes the formation of a fibrin clot.[1] Inhibition of FXa is a highly effective strategy for anticoagulation, as it blocks the amplification of thrombin generation.[2] Anticoagulants that target FXa can be broadly categorized into two classes: indirect inhibitors and direct inhibitors.
Mechanism of Action
The fundamental difference between direct and indirect FXa inhibitors lies in their mechanism of inhibiting FXa activity.
Indirect FXa Inhibitors (e.g., Fondaparinux):
Indirect inhibitors do not directly bind to the active site of FXa. Instead, they require a cofactor, antithrombin III (ATIII), a natural anticoagulant protein in the blood.[3] Fondaparinux, a synthetic pentasaccharide, selectively binds to ATIII, inducing a conformational change in the ATIII molecule. This conformational change significantly accelerates the ability of ATIII to inactivate FXa.[3] The Fondaparinux-ATIII complex does not inhibit thrombin.
Direct FXa Inhibitors (e.g., Rivaroxaban):
Direct FXa inhibitors, often referred to as "xabans," act by directly and reversibly binding to the active site of FXa.[4] This inhibition is independent of ATIII. A key advantage of direct inhibitors is their ability to inhibit both free FXa in the plasma and FXa that is already incorporated into the prothrombinase complex (a complex of FXa and Factor Va on a phospholipid surface).[4][5] Indirect inhibitors are less effective at inhibiting FXa within the prothrombinase complex.[6]
Below is a diagram illustrating the distinct mechanisms of action of direct and indirect FXa inhibitors within the coagulation cascade.
Caption: Mechanisms of Direct and Indirect FXa Inhibitors.
Comparative Performance Data
The following table summarizes key quantitative data for a representative direct FXa inhibitor (Rivaroxaban) and an indirect FXa inhibitor (Fondaparinux).
| Parameter | Rivaroxaban (Direct Inhibitor) | Fondaparinux (Indirect Inhibitor) |
| Target | Factor Xa | Antithrombin III (indirectly targets FXa) |
| Binding Site | Active site of Factor Xa[4] | Pentasaccharide binding site on Antithrombin III[3] |
| Mechanism | Reversible, competitive inhibition of free and prothrombinase-bound FXa[4][5] | Potentiates ATIII-mediated inactivation of FXa[3] |
| Ki for FXa | 0.4 nM[7][8] | Not applicable (does not directly bind FXa) |
| IC50 for FXa | 0.7 nM (cell-free)[7], 2.1 nM (prothrombinase-bound)[2] | Not applicable |
| Effect on PT | Dose-dependent prolongation[9] | Slight prolongation (~1 second)[3][10] |
| Effect on aPTT | Variable and less pronounced prolongation[9][11] | Slight prolongation (~4-5 seconds)[3][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Factor Xa (FXa) Inhibition Assay (Chromogenic)
This assay is used to determine the inhibitory potency (IC50) of a compound against Factor Xa.
-
Principle: A known amount of purified human Factor Xa is incubated with varying concentrations of the inhibitor. A chromogenic substrate specific for FXa is then added. The rate of substrate cleavage, which releases a colored product, is measured spectrophotometrically. The presence of an inhibitor reduces the rate of color development.
-
Materials: Purified human Factor Xa, chromogenic FXa substrate (e.g., S-2765), assay buffer (e.g., Tris-HCl with BSA), test inhibitor, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of Factor Xa to each well of the microplate.
-
Add the different concentrations of the test inhibitor to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of FXa inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: Tissue factor (thromboplastin) and calcium are added to a patient's citrated plasma, and the time it takes for a clot to form is measured.
-
Materials: Citrated platelet-poor plasma, PT reagent (containing tissue factor and phospholipids), calcium chloride, coagulometer.
-
Procedure:
-
Pre-warm the plasma sample and the PT reagent to 37°C.
-
Pipette a specific volume of plasma into a cuvette inside the coagulometer.
-
Add the PT reagent to the plasma.
-
The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to a patient's citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.
-
Materials: Citrated platelet-poor plasma, aPTT reagent (containing an activator and phospholipids), calcium chloride, coagulometer.
-
Procedure:
-
Pre-warm the plasma sample and the calcium chloride solution to 37°C.
-
Pipette a specific volume of plasma and aPTT reagent into a cuvette and incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
Add calcium chloride to the mixture to initiate the clotting cascade.
-
The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.
-
The following diagram illustrates a typical experimental workflow for comparing the anticoagulant effects of different compounds.
Caption: Experimental workflow for comparing anticoagulants.
Conclusion
Both direct and indirect Factor Xa inhibitors are effective anticoagulants that ultimately prevent the formation of fibrin clots by targeting FXa. However, their distinct mechanisms of action lead to different pharmacological profiles. Direct FXa inhibitors offer the advantage of inhibiting both free and prothrombinase-bound FXa without the need for a cofactor, resulting in a more predictable anticoagulant response. Indirect inhibitors, on the other hand, rely on the presence of antithrombin III and are less effective against FXa that is already participating in the prothrombinase complex. The choice between these two classes of anticoagulants depends on the specific clinical indication, patient characteristics, and desired therapeutic profile. This guide provides a foundational understanding for further research and development in the field of anticoagulation.
References
- 1. Apixaban - Wikipedia [en.wikipedia.org]
- 2. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 3. Effect of fondaparinux on coagulation assays: results of College of American Pathologists proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ahajournals.org [ahajournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Considerations for routine coagulation monitoring with rivaroxaban: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling FaX-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of FaX-IN-1, a key intermediate in the synthesis of Factor Xa (FXa) inhibitors. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is required if dust is generated. | Avoids inhalation of irritating dust particles. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Experimental Protocols
Preparation of Stock Solutions
A common solvent for this compound in research settings is Dimethyl Sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (Molecular Weight: 488.54 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.89 mg of this compound and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This protocol outlines a typical in vitro experiment to assess the inhibitory activity of compounds like those derived from this compound on Factor Xa.
Workflow for Factor Xa Inhibition Assay
Caption: A typical workflow for an in vitro Factor Xa inhibition assay.
Procedure:
-
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl2)
-
96-well microplate
-
Microplate reader
-
-
Steps:
-
Prepare serial dilutions of the test compound (derived from this compound) in the assay buffer.
-
Add the diluted test compound to the wells of a 96-well plate.
-
Add a solution of human Factor Xa to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate hydrolysis and determine the percentage of Factor Xa inhibition for each concentration of the test compound.
-
Signaling Pathway: Blood Coagulation Cascade
This compound is an intermediate for the synthesis of Factor Xa inhibitors. Factor Xa is a critical enzyme in the blood coagulation cascade, which is the physiological process that leads to the formation of a blood clot to stop bleeding. Inhibiting Factor Xa is a key therapeutic strategy for preventing and treating thrombosis.
Caption: The blood coagulation cascade, highlighting Factor Xa's central role.
Disposal Plan
This compound and its waste materials should be handled as chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound (e.g., unused solutions, rinsates) in a separate, clearly labeled hazardous waste container.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep containers closed except when adding waste.
-
-
Final Disposal:
-
Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
-
By adhering to these safety and handling protocols, researchers can work with this compound safely and effectively, contributing to the development of new anticoagulant therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
